PKM2 activator 2
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C20H18F2N2O4S2 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
1-(2,6-difluorophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine |
InChI |
InChI=1S/C20H18F2N2O4S2/c21-18-6-3-7-19(22)20(18)30(27,28)24-12-10-23(11-13-24)29(25,26)17-9-8-15-4-1-2-5-16(15)14-17/h1-9,14H,10-13H2 |
Clave InChI |
LLOHMBFPOYWAIL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=C(C=CC=C4F)F |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery and Synthesis of PKM2 Activator TEPP-46: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, representing a critical node in the reprogramming of glucose metabolism that fuels tumor growth. Unlike its constitutively active isoform PKM1, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form predominates in cancer cells, slowing glycolysis and allowing for the diversion of glycolytic intermediates into biosynthetic pathways essential for cell proliferation. This has made the activation of PKM2, forcing it into its tetrameric state, a compelling therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of TEPP-46 (also known as ML265), a potent and selective small-molecule activator of PKM2. We will detail the experimental protocols for its discovery through high-throughput screening, its biochemical and cellular characterization, and its synthesis. Furthermore, we will present key quantitative data in structured tables and visualize the relevant biological pathways and experimental workflows using Graphviz diagrams.
Discovery of TEPP-46: A High-Throughput Screening Approach
The identification of TEPP-46 was the result of a quantitative high-throughput screening (qHTS) campaign of the NIH Molecular Libraries Small Molecule Repository, which contained nearly 300,000 compounds. The primary screen was designed to identify small molecules that could allosterically activate PKM2.
High-Throughput Screening Workflow
The screening process involved a luciferase-based assay to measure ATP production by PKM2. An increase in luminescent signal indicated enzymatic activation. This was followed by a series of confirmatory and secondary assays to validate hits and determine their mechanism of action.
Experimental Protocols
1.2.1. Primary High-Throughput Screening (Luciferase-Based Assay)
This assay measures the ATP produced by PKM2, which is then used by firefly luciferase to generate a luminescent signal.
-
Reagents:
-
Assay Buffer: 50 mM Imidazole pH 7.2, 50 mM KCl, 7 mM MgCl₂, 0.01% Tween-20, 0.05% BSA.
-
Human recombinant PKM2.
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP).
-
Luciferase/luciferin detection reagent.
-
-
Procedure:
-
Dispense 4 µL of assay buffer containing 0.1 nM PKM2 into 1536-well microtiter plates.
-
Add test compounds from the library.
-
Initiate the reaction by adding 0.5 mM PEP and 0.1 mM ADP.
-
Incubate for a set time at room temperature.
-
Add the luciferase/luciferin detection reagent.
-
Measure the luminescence signal using a plate reader. An increase in signal indicates PKM2 activation.
-
Synthesis of TEPP-46 (ML265)
TEPP-46 belongs to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class. The synthesis of TEPP-46 is a multi-step process.[1]
Synthetic Scheme
Detailed Experimental Protocol[1]
-
Step 1: Synthesis of 2-bromo-4-methyl-6-((3-nitrophenyl)methyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
-
To a solution of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone (9.5 g, 33.4 mmol) in DMF (120 mL), add 3-nitrobenzylbromide (14.5 g, 66.9 mmol) and potassium carbonate (10.2 g, 73.6 mmol).
-
Heat the mixture at 100 °C overnight.
-
After cooling to room temperature, add water (100 mL) and stir for 10 minutes.
-
Collect the precipitate by filtration, wash with water, and dry to yield the product.
-
-
Step 2: Synthesis of 4-methyl-6-((3-nitrophenyl)methyl)-2-(methylthio)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
-
To a solution of the product from Step 1 in DMF, add sodium thiomethoxide (NaSMe).
-
Heat the mixture at 100 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and precipitate the product by adding water.
-
Collect the solid by filtration and dry.
-
-
Step 3: Synthesis of 4-methyl-2-(methylsulfinyl)-6-((3-nitrophenyl)methyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
-
Dissolve the product from Step 2 in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
-
-
Step 4: Synthesis of TEPP-46 (ML265): 6-((3-aminophenyl)methyl)-4-methyl-2-(methylsulfinyl)-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one
-
To a solution of the product from Step 3 in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield TEPP-46.
-
Biochemical and Cellular Characterization of TEPP-46
Quantitative Data Summary
| Parameter | Value | Assay Method | Reference |
| AC₅₀ (PKM2) | 92 nM | Luciferase-based assay | [2] |
| Selectivity | No activation of PKM1, PKL, and PKR | Luciferase-based assay | [2] |
| Mechanism of Action | Allosteric activator, binds to dimer-dimer interface | X-ray Crystallography | [3] |
| Effect on PKM2 Kinetics | Decreases KM for PEP | LDH-coupled assay | |
| Aqueous Solubility | 29.6 µg/mL in PBS, pH 7.4 | Kinetic solubility assay | |
| Oral Bioavailability (Mouse) | Good | In vivo PK study |
Experimental Protocols
3.2.1. LDH-Coupled Pyruvate Kinase Assay (Orthogonal Assay)
This spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the production of pyruvate by PKM2.
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂.
-
Substrates: PEP and ADP.
-
Coupling Enzyme: Lactate Dehydrogenase (LDH).
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Human recombinant PKM2.
-
TEPP-46.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH in a 96-well plate.
-
Add varying concentrations of TEPP-46 to the wells.
-
Initiate the reaction by adding PKM2.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Plot the velocity against the TEPP-46 concentration to determine the AC₅₀.
-
3.2.2. X-ray Crystallography
To determine the binding mode of TEPP-46, co-crystallization with PKM2 was performed.
-
Procedure:
-
Purify recombinant human PKM2.
-
Incubate the purified PKM2 with a molar excess of TEPP-46.
-
Set up crystallization trials using vapor diffusion methods with various precipitants.
-
Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.
-
Solve the crystal structure by molecular replacement using a known PKM2 structure.
-
Refine the model to visualize the binding pocket and interactions of TEPP-46 with the PKM2 protein.
-
Mechanism of Action of TEPP-46
TEPP-46 is an allosteric activator of PKM2. X-ray crystallography has revealed that it binds to a pocket at the interface between two dimers of the PKM2 tetramer, a site distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). By binding to this site, TEPP-46 stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity. This forced activation redirects glucose metabolism towards energy production and away from anabolic pathways, which is detrimental to cancer cell proliferation.
Conclusion
TEPP-46 is a potent and selective small-molecule activator of PKM2 discovered through a rigorous high-throughput screening and medicinal chemistry effort. Its well-defined synthesis, clear mechanism of action, and demonstrated in vitro and in vivo activity make it a valuable tool for studying cancer metabolism and a promising lead for the development of novel anti-cancer therapeutics. This guide provides a comprehensive overview of the key technical aspects of its discovery and synthesis, serving as a resource for researchers in the field.
References
- 1. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Identification of activators for the M2 isoform of human pyruvate kinase Version 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure-Activity Relationship of PKM2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of small-molecule activators of Pyruvate Kinase M2 (PKM2). PKM2 is a key enzyme in cancer metabolism, and its activation is a promising therapeutic strategy. This document details the quantitative data on various activator scaffolds, the experimental protocols for their evaluation, and the signaling pathways they modulate.
Core Structure-Activity Relationship Insights
The activation of PKM2 by small molecules is primarily achieved by promoting the formation of the active tetrameric state from the less active dimeric form. This allosteric activation enhances the enzyme's catalytic efficiency. Several chemical scaffolds have been identified as potent PKM2 activators, with SAR studies revealing key structural features that govern their potency.
Data Presentation: Quantitative SAR of PKM2 Activators
The following tables summarize the structure-activity relationship data for prominent classes of PKM2 activators. The half-maximal activation concentration (AC50) is a key metric for potency, indicating the concentration of the activator required to achieve 50% of the maximal enzyme activation.
Table 1: Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Derivatives
| Compound | R1 | R2 | AC50 (nM) | Reference |
| TEPP-46 | 4-ethylphenyl | H | 92 | [1][2] |
| Analog 1 | Phenyl | H | >10,000 | [1] |
| Analog 2 | 4-methylphenyl | H | 230 | [1] |
| Analog 3 | 4-chlorophenyl | H | 150 | [1] |
Substitution on the phenyl ring at the R1 position significantly influences potency, with electron-donating groups generally favoring activation.
Table 2: N,N'-Diarylsulfonamide Derivatives
| Compound | Ar1 | Ar2 | AC50 (nM) | Reference |
| DASA-58 | 4-chlorophenyl | 2,3-dihydrobenzo[b]dioxin-6-yl | 38 | |
| Analog 4 | 4-methoxyphenyl | 4-methoxyphenyl | 171 | |
| Analog 5 | 2,3-dihydrobenzo[b]dioxin-6-yl | 2,3-dihydrobenzo[b]dioxin-6-yl | 270 | |
| Analog 6 | 4-chlorophenyl | 4-methoxyphenyl | 111 |
The nature of the aromatic groups (Ar1 and Ar2) is critical for activity, with heterocyclic and substituted phenyl rings showing high potency.
Table 3: 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide Derivatives
| Compound | Aryl Group | AC50 (nM) | Reference |
| Lead Compound | 3,4-dimethylphenyl | 790 | |
| Analog 7 | 4-chlorophenyl | 90 | |
| Analog 8 | 4-methoxyphenyl | 250 | |
| Analog 9 | Phenyl | >5,000 |
Substitutions on the N-aryl ring dramatically impact the activation potential of this scaffold.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PKM2 activators.
PKM2 Activity Assay (LDH-Coupled)
This is the most common method to determine the enzymatic activity of PKM2. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which consumes NADH. The rate of NADH depletion is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Test compounds (PKM2 activators)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH in a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (e.g., Fructose-1,6-bisphosphate, a known allosteric activator) and a negative control (vehicle, e.g., DMSO).
-
Initiate the reaction by adding recombinant PKM2 to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance vs. time plot.
-
Plot the reaction velocity against the concentration of the test compound and fit the data to a suitable dose-response curve to determine the AC50 value.
ATP Detection Assay (Luciferase-Based)
This assay directly measures the production of ATP, a product of the PKM2 reaction, using a luciferase-based system. The amount of light produced is proportional to the ATP concentration.
Materials:
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Assay Buffer
-
Test compounds
-
ATP detection reagent (containing luciferase and luciferin)
-
96-well opaque microplate
-
Luminometer
Procedure:
-
Set up the PKM2 reaction in a 96-well opaque plate by combining assay buffer, PEP, ADP, and the test compound at various concentrations.
-
Add recombinant PKM2 to initiate the reaction.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or by heat inactivation).
-
Add the ATP detection reagent to each well.
-
Incubate for a short period to allow the luciferase reaction to stabilize.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the concentration of the test compound and fit the data to determine the AC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving PKM2 and a typical experimental workflow for SAR studies.
The diagram above outlines a typical workflow for the discovery and characterization of novel PKM2 activators. It begins with the synthesis and purification of a library of compounds, followed by high-throughput screening to identify initial hits. Promising candidates then undergo detailed structure-activity relationship studies, including determination of potency and selectivity, to identify lead compounds for further development.
References
Mechanism of Action of PKM2 Activators in Cancer Cells: A Technical Guide
Abstract Pyruvate kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in metabolic reprogramming. It exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer, the dimeric form is predominant, slowing glycolysis at its final step and redirecting crucial metabolic intermediates towards anabolic pathways to support cell proliferation. Dimeric PKM2 also translocates to the nucleus, where it acts as a protein kinase and transcriptional co-activator for pro-tumorigenic genes. Small-molecule PKM2 activators represent a promising therapeutic strategy. These compounds bind to an allosteric site on PKM2, stabilizing the active tetrameric conformation. This "locks" PKM2 in a high-activity state, reversing the Warburg effect, depleting the anabolic precursor pool, inhibiting the enzyme's nuclear functions, and ultimately suppressing tumor growth. This guide provides an in-depth examination of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction: The Role of PKM2 in Cancer Metabolism
Cancer cells exhibit a distinct metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis and lactate production, even in the presence of sufficient oxygen.[1][2] This metabolic shift is not merely an alternative for ATP production; it is critical for providing the necessary building blocks (nucleotides, amino acids, and lipids) for rapid cell division.[3][4]
The M2 isoform of pyruvate kinase (PKM2) is a master regulator of this process.[5] Unlike the constitutively active PKM1 isoform found in most differentiated tissues, PKM2 is subject to complex allosteric regulation. In cancer cells, PKM2 predominantly exists as a low-activity dimer. This enzymatic bottleneck causes an accumulation of upstream glycolytic intermediates, which are then shunted into biosynthetic pathways, such as the pentose phosphate pathway and serine synthesis. Furthermore, the dimeric form of PKM2 can translocate to the nucleus and function as a protein kinase and a co-activator for transcription factors like HIF-1α and β-catenin, directly promoting cell proliferation, angiogenesis, and gene expression that reinforces the glycolytic phenotype.
Core Mechanism of Action of PKM2 Activators
Small-molecule PKM2 activators, such as TEPP-46 and DASA-58, function by targeting the unique regulatory properties of the enzyme. Their primary mechanism involves the allosteric stabilization of the active tetrameric state.
-
Allosteric Binding: These activators bind to a specific pocket located at the interface between PKM2 subunits. This binding site is distinct from the pocket used by the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).
-
Tetramer Stabilization: Binding of the activator induces a conformational change that strongly promotes and stabilizes the formation of the PKM2 tetramer. This effectively shifts the equilibrium away from the inactive dimer towards the highly active tetramer.
-
Resistance to Inhibition: A key feature of this mechanism is that the activator-induced tetramer is resistant to the inhibitory effects of phosphotyrosine-containing proteins. In cancer cells, signaling from receptor tyrosine kinases can lead to the release of FBP from PKM2, promoting the inactive dimeric state. Activators override this inhibitory signal, ensuring PKM2 remains constitutively active.
Downstream Cellular Effects of PKM2 Activation
By forcing PKM2 into its active tetrameric state, small-molecule activators trigger a cascade of metabolic and signaling changes that are detrimental to cancer cell growth.
Metabolic Reprogramming
The primary consequence of PKM2 activation is a profound shift in glucose metabolism, effectively reversing the Warburg effect.
-
Enhanced Glycolytic Flux: The high activity of the tetrameric PKM2 accelerates the conversion of phosphoenolpyruvate (PEP) to pyruvate. This relieves the enzymatic bottleneck, increases the overall rate of lower glycolysis, and channels pyruvate towards the TCA cycle for complete oxidation.
-
Depletion of Anabolic Precursors: The rapid consumption of upstream glycolytic intermediates prevents them from being diverted into crucial anabolic pathways. This leads to a decrease in the biosynthesis of serine, nucleotides, and lipids, thereby starving the cancer cells of the essential building blocks needed for proliferation. Studies have shown that PKM2 activation can induce serine auxotrophy, making cancer cells dependent on an external supply of this amino acid.
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. New roles for pyruvate kinase M2: working out the Warburg effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carcinogenesis.com [carcinogenesis.com]
An In-Depth Technical Guide to the Allosteric Binding Site of PKM2 Activator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a low-activity dimeric form, which promotes the redirection of glycolytic intermediates into biosynthetic pathways, supporting tumor growth. The activation of PKM2 to its highly active tetrameric state is a promising therapeutic strategy. This guide provides a comprehensive overview of a specific class of allosteric activators, exemplified by PKM2 activator 2, that target a novel binding site distinct from the endogenous activator fructose-1,6-bisphosphate (FBP).
Mechanism of Action: The Allosteric Subunit Interface
Unlike the endogenous activator FBP, which binds at the C-C' interface of the PKM2 tetramer, small molecule activators like this compound and the structurally similar DASA-58 and TEPP-46 bind to a distinct allosteric pocket located at the interface between two PKM2 subunits (the A-A' interface)[1]. This binding event induces a conformational change that stabilizes the active tetrameric form of the enzyme. This mechanism of action is significant as it renders the enzyme resistant to inhibition by phosphotyrosine-containing proteins, a common mechanism of PKM2 inactivation in cancer cells[1].
The binding of these activators promotes the stable association of PKM2 subunits, effectively locking the enzyme in its high-activity tetrameric state[1]. This sustained activation redirects glucose metabolism back towards oxidative phosphorylation and away from anabolic pathways, thereby inhibiting cancer cell proliferation.
Quantitative Data for PKM2 Activators
The following tables summarize the available quantitative data for this compound and other well-characterized activators that share the same allosteric binding site.
Table 1: Half-Maximal Activating Concentration (AC50) of PKM2 Activators
| Activator | CAS Number | AC50 (nM) | Assay Type | Reference |
| This compound | 1186660-06-9 | 66 | Luciferase-coupled assay | [2] |
| PKM2 Activator II, DASA | 1186654-00-1 | 65 | Not specified | [3] |
| TEPP-46 | 1221186-53-3 | 92 | Not specified |
Table 2: Kinetic Parameters of PKM2 in the Presence of Allosteric Activators
| Activator | Effect on Km for PEP | Effect on Km for ADP | Reference |
| TEPP-46 | Decrease | No significant effect | |
| DASA-58 | Decrease | No significant effect |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Nicotinamide adenine dinucleotide (NADH)
-
Lactate dehydrogenase (LDH)
-
PKM2 Activator (e.g., this compound, DASA-58, or TEPP-46) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.
-
Add 1 µL of the PKM2 activator at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add 25 µL of the master mix to each well.
-
Initiate the reaction by adding 25 µL of a solution containing recombinant PKM2.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 20-30 minutes.
-
Calculate the rate of the reaction by determining the slope of the linear portion of the absorbance curve.
-
Plot the reaction rates against the activator concentrations to determine the AC50 value.
Fluorescence Polarization (FP) Assay for Activator Binding
This assay can be used to measure the binding of a fluorescently labeled ligand to PKM2. In a competitive format, it can determine the binding affinity of unlabeled activators.
Materials:
-
Recombinant human PKM2
-
Fluorescently labeled probe that binds to the allosteric site
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
PKM2 Activator (e.g., this compound)
-
Black, non-binding surface 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Probe Titration: First, determine the optimal concentration of the fluorescent probe by titrating it against a fixed concentration of PKM2 to obtain a stable and significant polarization signal.
-
Competition Assay:
-
Prepare a solution of PKM2 and the fluorescent probe at their optimal concentrations in the assay buffer.
-
Serially dilute the unlabeled PKM2 activator.
-
In the microplate, combine the PKM2/probe solution with the different concentrations of the unlabeled activator.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
-
Data Analysis: The decrease in polarization with increasing concentrations of the unlabeled activator indicates displacement of the fluorescent probe. The data can be fitted to a suitable binding model to determine the IC50, which can then be converted to a Ki (inhibition constant).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics and affinity of small molecules to a protein immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PKM2
-
PKM2 Activator (e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling reagents (EDC, NHS)
-
Ethanolamine
Procedure:
-
Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the PKM2 protein solution over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the PKM2 activator in the running buffer.
-
Inject the activator solutions over the immobilized PKM2 surface, followed by a dissociation phase with running buffer.
-
A reference flow cell without immobilized PKM2 should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Signaling Pathways and Logical Relationships
Activation of PKM2 by small molecules like this compound has significant downstream effects on cellular metabolism and signaling. One of the key pathways affected is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.
Caption: PKM2 activation by Activator 2 shifts metabolism and inhibits HIF-1α signaling.
The dimeric form of PKM2 can translocate to the nucleus and act as a co-activator for transcription factors, including HIF-1α, promoting the expression of genes involved in the Warburg effect. By stabilizing the tetrameric form, PKM2 activators prevent this nuclear translocation and subsequent co-activation of HIF-1α, leading to a reduction in the expression of its target genes.
Caption: Workflow for characterizing PKM2 activators from biochemical to cellular assays.
Conclusion
This compound and related small molecules represent a promising class of therapeutics that target a novel allosteric site on PKM2. By stabilizing the active tetrameric form, these compounds effectively reverse the metabolic phenotype of cancer cells and inhibit pro-tumorigenic signaling pathways. The detailed experimental protocols and understanding of the underlying mechanism of action provided in this guide will aid researchers and drug development professionals in the further investigation and development of this important class of anti-cancer agents.
References
Reversing the Warburg Effect: The Role of PKM2 Activator 2 in Cancer Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and survival. Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, plays a pivotal role in establishing and maintaining the Warburg effect. In its less active dimeric form, prevalent in cancer cells, PKM2 diverts glucose metabolites towards anabolic pathways, providing the necessary building blocks for rapid cell division. The activation of PKM2, forcing its transition to the highly active tetrameric state, presents a promising therapeutic strategy to reverse the Warburg effect and inhibit tumor growth. This technical guide provides an in-depth overview of the mechanism of action of PKM2 activators, with a focus on a representative compound, "PKM2 activator 2" (a conceptual placeholder for potent small-molecule activators like TEPP-46 and DASA-58), and its role in reversing this critical cancer-associated metabolic pathway. We present quantitative data on its effects, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.
The Warburg Effect and the Central Role of PKM2
Normal differentiated cells primarily rely on mitochondrial oxidative phosphorylation to generate ATP, a highly efficient process. However, in the 1920s, Otto Warburg observed that cancer cells predominantly favor glycolysis for energy production, even under aerobic conditions—a phenomenon termed "aerobic glycolysis" or the Warburg effect[1][2]. This seemingly inefficient metabolic strategy provides cancer cells with distinct advantages:
-
Rapid ATP Production: While yielding less ATP per glucose molecule than oxidative phosphorylation, glycolysis produces ATP at a much faster rate, meeting the high energy demands of rapidly proliferating cells.
-
Anabolic Precursor Synthesis: By slowing the final step of glycolysis, the dimeric form of PKM2 allows for the accumulation of glycolytic intermediates, which are then shunted into various biosynthetic pathways, including the pentose phosphate pathway (for nucleotide synthesis) and serine biosynthesis pathway (for amino acid and lipid synthesis)[1].
-
Acidic Tumor Microenvironment: The increased production and secretion of lactate contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and immune evasion[1].
Pyruvate Kinase M2 (PKM2) is a key regulator of this metabolic switch. PKM2 is one of four pyruvate kinase isoforms and is predominantly expressed in embryonic and cancer cells[3]. Unlike the constitutively active PKM1 isoform found in most adult tissues, PKM2 can exist in two interchangeable oligomeric states: a highly active tetramer and a less active dimer. In cancer cells, various signaling pathways, including those driven by growth factors and hypoxia, promote the dimeric form of PKM2. This less active state is crucial for the metabolic reprogramming that defines the Warburg effect.
Mechanism of Action of this compound
PKM2 activators are small molecules designed to stabilize the active tetrameric conformation of the PKM2 enzyme. By binding to a specific allosteric site at the dimer-dimer interface, these compounds induce a conformational change that promotes and maintains the tetrameric state. This mode of action effectively converts the less active, pro-anabolic PKM2 dimer into a highly active enzyme, functionally mimicking the constitutively active PKM1 isoform.
The activation of PKM2 by "this compound" (representing potent activators like TEPP-46) reverses the Warburg effect through the following mechanisms:
-
Increased Glycolytic Flux to Pyruvate: The highly active PKM2 tetramer efficiently catalyzes the conversion of phosphoenolpyruvate (PEP) to pyruvate, accelerating the final step of glycolysis.
-
Reduced Anabolic Precursor Pools: By driving the glycolytic pathway forward, PKM2 activation reduces the accumulation of upstream glycolytic intermediates, thereby limiting their availability for anabolic processes such as nucleotide, amino acid, and lipid synthesis.
-
Shift Towards Oxidative Phosphorylation: The increased production of pyruvate fuels the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation, shifting the cell's metabolism from aerobic glycolysis towards a more efficient energy production pathway. This is often observed as an increase in oxygen consumption rate (OCR).
-
Decreased Lactate Production: With more pyruvate entering the TCA cycle, less is available for conversion to lactate by lactate dehydrogenase (LDH), leading to a reduction in lactate secretion and a less acidic tumor microenvironment.
This metabolic reprogramming deprives cancer cells of the essential building blocks required for proliferation and can lead to cell cycle arrest and inhibition of tumor growth.
Quantitative Effects of this compound on Cancer Cell Metabolism
The activation of PKM2 by small molecules like TEPP-46 and DASA-58 leads to significant and measurable changes in cancer cell metabolism. The following tables summarize the quantitative data from studies on various cancer cell lines.
Table 1: Effect of TEPP-46 on Glucose Consumption and Lactate Secretion in H1299 Lung Cancer Cells
| Treatment | Time Point | Glucose Remaining in Media (mM) | Lactate Secreted into Media (mM) | Reference |
| Vehicle (DMSO) | 48 hr | 3.6 ± 0.4 | 13.1 ± 0.8 | |
| TEPP-46 | 48 hr | 1.6 ± 0.6 | 18.9 ± 0.6 | |
| Vehicle (DMSO) | 24 hr | Not Reported | 9.1 ± 0.6 | |
| TEPP-46 | 24 hr | Not Reported | 11.8 ± 0.9 |
Data are presented as mean ± standard deviation.
Table 2: Effect of DASA-58 on Lactate Production in H1299 Lung Cancer Cells
| Treatment | Lactate Production (relative to control) | Reference |
| Vehicle (DMSO) | 1.0 | |
| DASA-58 (50 µM) | Decreased (specific values not provided in abstract) |
Table 3: Effect of PKM2 Activators on Glycolysis in LPS-Activated Bone Marrow-Derived Macrophages (BMDMs)
| Treatment | Rate of Glycolysis (ECAR) | Reference |
| Control | Baseline | |
| LPS | ~10-fold increase | |
| LPS + TEPP-46 (50 µM) | Markedly inhibited | |
| LPS + DASA-58 (50 µM) | Markedly inhibited |
ECAR: Extracellular Acidification Rate, a measure of glycolysis.
Experimental Protocols
LDH-Coupled PKM2 Activity Assay
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP) solution
-
Adenosine diphosphate (ADP) solution
-
NADH solution
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
PKM2 activator (e.g., TEPP-46 or DASA-58) dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, PEP, ADP, NADH, and LDH. The final concentrations in the well should be optimized, but a typical starting point is: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, 0.5 mM PEP, 0.5 mM ADP, 0.2 mM NADH, and 5-10 units/mL LDH.
-
Prepare Enzyme and Activator: Dilute the recombinant PKM2 enzyme in Assay Buffer to the desired concentration. Prepare serial dilutions of the PKM2 activator in Assay Buffer containing a constant concentration of DMSO (e.g., 1%).
-
Assay Setup: In the wells of the 96-well plate, add the PKM2 activator dilutions.
-
Initiate Reaction: Add the diluted PKM2 enzyme to the wells containing the activator and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for activator binding.
-
Start Measurement: Initiate the reaction by adding the Reagent Mix to each well.
-
Data Acquisition: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes at a constant temperature (e.g., 25°C or 37°C).
-
Data Analysis: Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve). The PKM2 activity is proportional to this rate. Plot the activity against the activator concentration to determine the EC₅₀.
Seahorse XFp Glycolysis Stress Test
This assay measures key parameters of glycolytic function in live cells in real-time by monitoring the extracellular acidification rate (ECAR).
Materials:
-
Seahorse XFp Analyzer
-
Seahorse XFp Cell Culture Miniplates
-
Seahorse XFp Calibrant
-
Seahorse XF Base Medium (supplemented with L-glutamine)
-
Glucose solution
-
Oligomycin solution (ATP synthase inhibitor)
-
2-Deoxy-D-glucose (2-DG) solution (hexokinase inhibitor)
-
Cancer cells of interest
-
PKM2 activator (e.g., TEPP-46)
Procedure:
-
Cell Seeding: Seed cancer cells in a Seahorse XFp Cell Culture Miniplate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
Activator Treatment (Optional): Treat the cells with the PKM2 activator or vehicle control for the desired duration before the assay.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XFp sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.
-
Assay Medium Preparation: Prepare the Seahorse XF assay medium by supplementing the base medium with L-glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the growth medium from the cells, wash with the assay medium, and replace it with fresh assay medium. Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour.
-
Compound Loading: Load the sensor cartridge ports with glucose, oligomycin, and 2-DG solutions.
-
Seahorse Assay Run: Calibrate the Seahorse XFp Analyzer with the hydrated sensor cartridge. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will perform a series of measurements before and after the sequential injection of:
-
Glucose: To measure the basal rate of glycolysis.
-
Oligomycin: To inhibit mitochondrial respiration and force cells to rely on glycolysis, revealing the maximum glycolytic capacity.
-
2-DG: To inhibit glycolysis and confirm that the observed ECAR is due to glycolysis.
-
-
Data Analysis: The Seahorse software calculates the ECAR at each stage. Key parameters to analyze include:
-
Glycolysis: The ECAR after glucose injection minus the non-glycolytic ECAR.
-
Glycolytic Capacity: The ECAR after oligomycin injection minus the non-glycolytic ECAR.
-
Glycolytic Reserve: The difference between the glycolytic capacity and glycolysis.
-
Measurement of Intracellular Glucose and Lactate
This protocol outlines a general procedure for measuring the intracellular concentrations of glucose and lactate in cancer cells following treatment with a PKM2 activator.
Materials:
-
Cancer cells
-
PKM2 activator (e.g., TEPP-46)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, 80% (-80°C)
-
Cell scraper
-
Centrifuge
-
Commercial glucose and lactate assay kits (colorimetric or fluorometric)
Procedure:
-
Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat with the PKM2 activator or vehicle control for the specified time.
-
Metabolite Extraction:
-
Quickly wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Add a specific volume of ice-cold 80% methanol to the culture dish.
-
Scrape the cells and collect the cell lysate/methanol mixture into a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation:
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a specific volume of the assay buffer provided with the commercial kits.
-
-
Quantification:
-
Follow the manufacturer's instructions for the glucose and lactate assay kits to measure the concentrations in the reconstituted samples.
-
Normalize the metabolite concentrations to the cell number or total protein content of the original cell lysate.
-
Signaling Pathways and Experimental Workflows
PKM2 Regulation and the Impact of PKM2 Activators
The following diagram illustrates the regulation of PKM2 and the mechanism by which PKM2 activators reverse the Warburg effect.
Caption: Regulation of PKM2 and the effect of its activators.
Experimental Workflow for Assessing PKM2 Activator Efficacy
This diagram outlines the typical experimental workflow to evaluate the effectiveness of a PKM2 activator in reversing the Warburg effect.
Caption: Workflow for evaluating PKM2 activator efficacy.
Conclusion
The activation of PKM2 presents a compelling and targeted approach to cancer therapy by reversing the Warburg effect, a metabolic hallmark of cancer. Small-molecule activators, such as the conceptual "this compound," effectively lock the enzyme in its highly active tetrameric state. This leads to a profound metabolic reprogramming in cancer cells, characterized by a shift from aerobic glycolysis to oxidative phosphorylation, reduced lactate production, and a depletion of anabolic precursors essential for rapid proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to investigate and advance PKM2 activators as a novel class of anti-cancer agents. The continued exploration of this therapeutic strategy holds significant promise for the development of more effective and targeted cancer treatments.
References
- 1. unige.ch [unige.ch]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PKM2 activator TEPP‐46 suppresses kidney fibrosis via inhibition of the EMT program and aberrant glycolysis associated with suppression of HIF‐1α accumulation - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of PKM2 Activator TEPP-46 on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reprogramming of cellular metabolism is a hallmark of cancer, characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Pyruvate kinase M2 (PKM2), a key enzyme in the glycolytic pathway, is a critical regulator of this metabolic shift.[2][3] In contrast to the constitutively active tetrameric PKM1 isoform found in most normal differentiated tissues, cancer cells predominantly express PKM2, which exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[4][5] The dimeric form of PKM2 has a lower affinity for its substrate, phosphoenolpyruvate (PEP), leading to the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, lipids, and amino acids necessary for rapid cell proliferation.
Small molecule activators that stabilize the tetrameric conformation of PKM2, such as TEPP-46, have emerged as a promising therapeutic strategy to counteract the Warburg effect and suppress tumor growth. TEPP-46 is a potent and selective allosteric activator of PKM2, binding to the dimer-dimer interface of the enzyme to promote the formation of the stable, active tetramer. This guide provides an in-depth technical overview of the effects of TEPP-46 on cancer cell metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action
TEPP-46 activates PKM2 by stabilizing its tetrameric form, which increases the enzyme's affinity for PEP and enhances the conversion of PEP to pyruvate. This effectively reverses the metabolic phenotype of cancer cells, shifting them away from anabolic metabolism and towards increased glycolytic flux and oxidative phosphorylation. By promoting a metabolic state less conducive to biosynthesis, TEPP-46 can impair cancer cell proliferation, particularly under hypoxic conditions.
Quantitative Effects on Cancer Cell Metabolism
The activation of PKM2 by TEPP-46 induces significant and measurable changes in the metabolic profile of cancer cells. The following tables summarize key quantitative data from studies on various cancer cell lines.
Table 1: Effect of TEPP-46 on Glucose Metabolism in H1299 Lung Cancer Cells
| Metabolic Parameter | Treatment | Change | Incubation Time | p-value | Reference |
| Glucose Consumption | TEPP-46 | 1.6 ± 0.6 mM to 3.6 ± 0.4 mM | 48 hr | < 0.05 | |
| Lactate Secretion | TEPP-46 | 11.8 ± 0.9 mM (vs. 9.1± 0.6 mM in vehicle) | 24 hr | < 0.05 | |
| TEPP-46 | 18.9 ± 0.6 mM (vs. 13.1 ± 0.8 mM in vehicle) | 48 hr | < 0.01 | ||
| Pyruvate to Lactate Peak Ratio | TEPP-46 | 0.0043 ± 0.0008 to 0.0065 ± 0.0006 A.U. | 24 hr | < 0.05 |
Table 2: Proliferative Effects of TEPP-46 in H1299 Lung Cancer Cells
| Condition | Treatment | Effect on Doubling Time | Reference |
| Normoxia (21% O2) | 30 µM TEPP-46 | No significant effect | |
| Hypoxia (1% O2) | 30 µM TEPP-46 | Significantly increased |
Signaling and Metabolic Pathways
The activation of PKM2 by TEPP-46 has profound effects on cellular signaling and metabolic pathways. The following diagrams illustrate these relationships.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the effects of TEPP-46.
Cell Culture and TEPP-46 Treatment
-
Cell Lines: H1299 (non-small cell lung carcinoma) and A549 (lung adenocarcinoma) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: TEPP-46 is dissolved in DMSO to create a stock solution. For experiments, the medium is replaced with fresh medium containing the desired concentration of TEPP-46 (typically 10-50 µM) or a DMSO vehicle control.
Pyruvate Kinase Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates.
-
Principle: The assay couples the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.
-
Procedure:
-
Cells are treated with TEPP-46 or DMSO for a specified time (e.g., 1 hour).
-
Cells are lysed on ice using RIPA buffer containing protease inhibitors.
-
The lysate is clarified by centrifugation.
-
A small aliquot of the supernatant is added to a reaction mixture containing phosphoenolpyruvate (PEP), ADP, NADH, and lactate dehydrogenase (LDH).
-
The change in absorbance at 340 nm is measured over time to determine the rate of NADH consumption, which is proportional to PKM2 activity.
-
Activity is normalized to the total protein content of the lysate.
-
Glucose Consumption and Lactate Production Assays
These assays quantify key metabolic fluxes in response to PKM2 activation.
-
Procedure:
-
Cells are seeded in multi-well plates and treated with TEPP-46 or DMSO.
-
At various time points (e.g., 24 and 48 hours), aliquots of the culture medium are collected.
-
The concentrations of glucose and lactate in the medium are measured using commercially available colorimetric or fluorescent assay kits.
-
Consumption and production rates are calculated by comparing the concentrations in the media from treated cells to those in control wells without cells.
-
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of TEPP-46 on cell proliferation and viability.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with TEPP-46, often in combination with other metabolic inhibitors like 2-deoxy-D-glucose (2-DG).
-
After the desired incubation period (e.g., 24, 48, 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Experimental and Logical Workflow
The investigation of a PKM2 activator like TEPP-46 follows a logical progression from in vitro characterization to in vivo validation.
Conclusion
The PKM2 activator TEPP-46 serves as a powerful tool to probe the metabolic vulnerabilities of cancer cells. By forcing PKM2 into its active tetrameric state, TEPP-46 reverses the Warburg effect, leading to increased glycolytic flux at the expense of anabolic biosynthesis. This metabolic reprogramming can inhibit cancer cell proliferation, particularly in the challenging hypoxic tumor microenvironment. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers seeking to understand and exploit the therapeutic potential of PKM2 activation in oncology. Further investigation into the synergistic effects of PKM2 activators with other anti-cancer agents, such as glycolysis inhibitors, may pave the way for novel and effective combination therapies.
References
- 1. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]
- 2. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 5. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Cellular Uptake and Bioavailability of PKM2 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, switching between a highly active tetrameric state and a less active dimeric form. This dynamic regulation allows cancer cells to divert glucose metabolites into anabolic pathways, supporting rapid proliferation. Small molecule activators that stabilize the active tetrameric form of PKM2 are a promising therapeutic strategy to reverse this Warburg effect and inhibit tumor growth.[1] A critical aspect of the preclinical and clinical development of these activators is a thorough understanding of their cellular uptake and bioavailability, which dictates their therapeutic efficacy and potential for clinical translation. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and bioavailability of PKM2 activators, with a focus on key compounds such as TEPP-46 and DASA-58.
Cellular Uptake of PKM2 Activators
The ability of a PKM2 activator to reach its intracellular target is the first determinant of its biological activity. While specific quantitative data on the cellular permeability of many PKM2 activators is not extensively published, the observed intracellular activity of compounds like TEPP-46 and DASA-58 confirms their ability to cross the cell membrane. One study demonstrated that even after washing cells treated with a quinolone sulfonamide activator, full activation of PKM2 was retained for 24 hours, suggesting effective cellular uptake and tight binding to the target.[2]
Mechanisms of Cellular Uptake
The precise mechanisms by which PKM2 activators enter cells have not been fully elucidated but are likely influenced by their physicochemical properties. Passive diffusion is a probable route for many small molecule inhibitors, driven by a concentration gradient across the cell membrane. The lipophilicity and molecular size of the activators would be key factors in this process. Carrier-mediated transport is another possibility that warrants further investigation, especially for compounds with more polar characteristics.
Experimental Protocols for Assessing Cellular Uptake
A standard method to evaluate the intestinal permeability of a compound, which can serve as a surrogate for general cellular uptake, is the Caco-2 permeability assay.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-28 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Permeability Assessment:
-
The test compound (e.g., DASA-58) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the A-to-B permeability.
-
Conversely, the compound is added to the basolateral side, and samples are taken from the apical side to determine the B-to-A permeability.
-
-
Quantification: The concentration of the compound in the collected samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Efflux Ratio Calculation: The efflux ratio (B-A Papp / A-B Papp) is calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 suggests active efflux.
Logical Workflow for Cellular Uptake Assessment
Caption: Workflow for determining the cellular permeability of a PKM2 activator.
Bioavailability of PKM2 Activators
Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. For orally administered drugs, this is a critical parameter that influences dosing and therapeutic efficacy.
Pharmacokinetics of TEPP-46
TEPP-46 (also known as ML265) is one of the most well-characterized PKM2 activators in terms of its in vivo properties. Studies have shown that TEPP-46 has favorable pharmacokinetic properties in mice, including good oral bioavailability, relatively low clearance, and a long half-life.[1][3] These characteristics are predictive of good drug exposure in tumor tissues.[1] While the specific quantitative data from the definitive study is located in a supplementary table not readily accessible through open search, the qualitative descriptions strongly support its potential for in vivo applications.
Table 1: Pharmacokinetic Parameters of TEPP-46 in Mice (Qualitative and Anticipated Data)
| Parameter | Administration Route | Value | Reference |
| Bioavailability (F%) | Oral | Good | |
| Maximum Concentration (Cmax) | Oral, IV, IP | Data in Supplementary Table 2 | |
| Time to Cmax (Tmax) | Oral, IV, IP | Data in Supplementary Table 2 | |
| Half-life (t1/2) | Oral, IV, IP | Long | |
| Area Under the Curve (AUC) | Oral, IV, IP | Data in Supplementary Table 2 | |
| Clearance (CL) | Intravenous | Low |
Note: Specific quantitative values are reported in Supplementary Table 2 of the publication "Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis" by Anastasiou et al., 2012.
Experimental Protocols for Assessing Bioavailability
Pharmacokinetic studies in animal models are essential to determine the bioavailability of a drug candidate.
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
-
Animal Model: Male Balb/c mice are typically used.
-
Drug Formulation and Administration:
-
Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline) and administered as a bolus via the tail vein.
-
Intraperitoneal (IP): The compound is administered into the peritoneal cavity.
-
Oral (PO): The compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration. Plasma is separated by centrifugation.
-
Sample Analysis: The concentration of the drug in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and oral bioavailability.
Signaling Pathway: PKM2 Activation and its Metabolic Consequences
Caption: PKM2 activators promote the active tetrameric form, enhancing glycolysis and reducing the flux of metabolites into anabolic pathways that support tumor growth.
Conclusion
The development of effective PKM2 activators as cancer therapeutics is highly dependent on their ability to reach and engage their intracellular target. While current research indicates that lead compounds like TEPP-46 possess favorable pharmacokinetic profiles, a more detailed and publicly available quantitative understanding of the cellular uptake and bioavailability of a broader range of PKM2 activators is needed. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these critical drug-like properties. Future studies focusing on elucidating the specific mechanisms of cellular transport and conducting comprehensive pharmacokinetic and tissue distribution analyses will be instrumental in advancing the most promising PKM2 activators into clinical trials.
References
Methodological & Application
Application Notes and Protocols for PKM2 Activator 2 In Vitro Enzyme Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its isoform PKM1, which is constitutively active, PKM2 can switch between a highly active tetrameric state and a less active dimeric state.[1] This unique regulatory feature allows cancer cells to reprogram their metabolism to support rapid proliferation, making PKM2 an attractive therapeutic target.[1][2] Small molecule activators of PKM2, such as PKM2 activator 2, promote the formation of the stable, active tetramer, thereby shifting cancer metabolism away from a proliferative state.[1] These application notes provide a detailed protocol for conducting an in vitro enzyme kinetics assay to characterize the activity of PKM2 activators.
Signaling Pathway of PKM2 Activation
Small molecule activators of PKM2 typically bind to an allosteric site at the subunit interface of the PKM2 dimer. This binding event stabilizes the tetrameric conformation of the enzyme, which has a higher affinity for its substrate, phosphoenolpyruvate (PEP). This allosteric activation is distinct from the regulation by the endogenous activator fructose-1,6-bisphosphate (FBP). The stabilization of the active tetramer enhances the catalytic activity of PKM2, leading to an increased rate of pyruvate and ATP production from PEP and ADP.
Caption: PKM2 activation by a small molecule activator.
Quantitative Data: Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for human recombinant PKM2 in the presence and absence of an activator. The data is based on a lactate dehydrogenase (LDH)-coupled assay. This compound has a reported AC50 (half-maximal activating concentration) of 66 nM.
| Condition | Parameter | Value | Reference |
| Without Activator | Km for PEP | ~0.5 - 1.0 mM | |
| Vmax | Variable | ||
| With this compound | AC50 | 66 nM | |
| With Activator (e.g., TEPP-46) | Km for PEP | Decreased | |
| Vmax | Increased |
Experimental Protocols
Principle of the Assay
The activity of PKM2 is determined using a lactate dehydrogenase (LDH)-coupled enzyme assay. PKM2 catalyzes the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The pyruvate produced is then reduced to lactate by LDH, a reaction that involves the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the PKM2 activity.
Experimental Workflow Diagram
Caption: Workflow for PKM2 in vitro enzyme kinetics assay.
Materials and Reagents
-
Human Recombinant PKM2 Enzyme
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂
-
Phosphoenolpyruvate (PEP)
-
Adenosine Diphosphate (ADP)
-
β-Nicotinamide Adenine Dinucleotide, Reduced Form (NADH)
-
Lactate Dehydrogenase (LDH) (from rabbit muscle)
-
Dimethyl Sulfoxide (DMSO) (for dissolving the activator)
-
96-well UV-transparent microplate
-
Spectrophotometer (plate reader capable of kinetic measurements at 340 nm)
Stock Solution Preparation
-
Assay Buffer: Prepare a 1X solution of 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.
-
PEP Stock (100 mM): Dissolve PEP in deionized water.
-
ADP Stock (100 mM): Dissolve ADP in deionized water.
-
NADH Stock (10 mM): Dissolve NADH in assay buffer. Protect from light.
-
LDH Stock (1000 units/mL): Reconstitute LDH in assay buffer.
-
This compound Stock (10 mM): Dissolve this compound in DMSO.
-
PKM2 Enzyme Stock: Dilute recombinant PKM2 in assay buffer to the desired concentration (e.g., 2X the final assay concentration).
Assay Protocol
-
Prepare the Assay Mix: Prepare a fresh assay mix containing the following components in assay buffer. The volumes below are for a single 200 µL reaction; scale as needed.
Reagent Stock Concentration Final Concentration Volume per well PEP 100 mM 0.5 mM 1 µL ADP 100 mM 0.5 mM 1 µL NADH 10 mM 0.2 mM 4 µL LDH 1000 U/mL 10 U/mL 2 µL Assay Buffer 1X - 92 µL Total Volume 100 µL -
Activator Addition: Add 2 µL of the this compound serial dilutions (in DMSO) or DMSO alone (for the vehicle control) to the appropriate wells of the 96-well plate.
-
Assay Mix Addition: Add 100 µL of the prepared assay mix to each well containing the activator or vehicle. Mix gently.
-
Pre-incubation: Pre-incubate the plate at 25°C for 5-10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the diluted PKM2 enzyme solution to each well. The final reaction volume will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
Data Analysis
-
Calculate Initial Velocity (V₀): Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve. The rate is typically expressed as the change in absorbance per minute (mOD/min).
-
Determine AC50: To determine the half-maximal activating concentration (AC50) of this compound, plot the initial velocity (V₀) against the logarithm of the activator concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Determine Km and Vmax: To determine the Michaelis constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of one substrate (e.g., PEP) while keeping the other substrate (ADP) at a saturating concentration, both in the presence and absence of a fixed concentration of this compound. Plot the initial velocity (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation.
Conclusion
This document provides a comprehensive guide for performing an in vitro enzyme kinetics assay to characterize PKM2 activators. The detailed protocol for the LDH-coupled assay, along with the provided quantitative data and diagrams, will aid researchers in evaluating the potency and mechanism of action of novel PKM2 activators for therapeutic development. Adherence to the described methodologies will ensure the generation of robust and reproducible data.
References
Application Notes: Lactate Dehydrogenase-Coupled Assay for PKM2 Activators
References
- 1. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
Application Notes and Protocols for Cell-Based Assays of Pyruvate Kinase M2 (PKM2) Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in the final, rate-limiting step of glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] In contrast to its constitutively active isoform, PKM1, PKM2 can exist in a highly active tetrameric state or a less active dimeric form.[2] In many cancer cells, PKM2 is predominantly in its dimeric state, which slows down glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway and serine biosynthesis, to support rapid cell proliferation.[3][4]
Small molecule activators that promote the tetrameric conformation of PKM2 can reverse this metabolic phenotype, forcing cancer cells to a more differentiated metabolic state and potentially inhibiting tumor growth.[3] This makes PKM2 an attractive target for cancer therapy. These application notes provide detailed protocols for cell-based assays to identify and characterize PKM2 activators.
PKM2 Signaling and Activator Mechanism of Action
PKM2 activity is regulated by various allosteric effectors and post-translational modifications. The endogenous activator fructose-1,6-bisphosphate (FBP) stabilizes the active tetrameric form. In cancer cells, signaling pathways often lead to the phosphorylation of PKM2, which favors the less active dimeric state. Small molecule activators can bind to an allosteric site on PKM2, distinct from the FBP binding site, to promote and stabilize the active tetrameric conformation. This activation shunts glucose metabolites towards pyruvate and ATP production, away from anabolic pathways.
Data Presentation: Efficacy of PKM2 Activators
The following tables summarize the activity of various small molecule PKM2 activators from cell-based assays.
| Activator | Cell Line | Assay Type | EC50/AC50 | Reference |
| TEPP-46 | H1299 | Cell Viability (Hypoxia) | ~50 µM | |
| DASA-58 | A549 | PKM2 Activity in Lysate | 19.6 µM | |
| Compound 9 | A549 | PKM2 Activity in Lysate | 45 nM | |
| TP-1454 | A549 | PKM2 Activation | < 20 nM | |
| SGI-9380 | - | Biochemical PKM2 Activity | 47 µmol/L | |
| SGI-10067 | - | Biochemical PKM2 Activity | 45 µmol/L |
| Activator | Cell Line | Assay Type | IC50 | Reference |
| TP-1454 | A549 | Cell Viability (Serine Auxotrophy) | 19 nM | |
| Thiazolidine-2-thione Derivative (69) | H1299 | Antiproliferative | 0.46 µM | |
| Thiazolidine-2-thione Derivative (69) | HCT116 | Antiproliferative | 0.81 µM | |
| Thiazolidine-2-thione Derivative (69) | HeLa | Antiproliferative | 0.52 µM | |
| Thiazolidine-2-thione Derivative (69) | PC3 | Antiproliferative | 0.75 µM |
Experimental Protocols
Experimental Workflow Overview
The general workflow for evaluating PKM2 activators in a cell-based setting involves treating cancer cells with the compound of interest and then assessing one or more of the following: direct PKM2 enzyme activity in cell lysates, changes in cellular metabolism (glucose consumption and lactate production), or the phenotypic consequence of PKM2 activation, such as reduced cell viability under specific nutrient-deprived conditions.
Protocol 1: PKM2 Activity Assay in Cell Lysates
This protocol measures the enzymatic activity of PKM2 directly from cells treated with a potential activator. The assay is based on a lactate dehydrogenase (LDH)-coupled reaction where the production of pyruvate by PKM2 is coupled to the LDH-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium
-
PKM2 activator compound(s) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., NP-40 buffer with 2 mM DTT and protease inhibitors)
-
Pyruvate Kinase Activity Assay Kit (or individual reagents: Tris buffer, KCl, MgCl2, ADP, PEP, LDH, NADH)
-
96-well clear-bottom plates
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PKM2 activator or vehicle control for a predetermined time (e.g., 1-4 hours).
-
Cell Lysis:
-
Wash the cells once with cold PBS.
-
Lyse the cells on ice with an appropriate volume of lysis buffer.
-
Clarify the lysates by centrifugation at high speed (e.g., 12,000 rpm) to pellet cell debris.
-
-
Enzyme Assay:
-
Prepare a master mix containing assay buffer, ADP, PEP, LDH, and NADH.
-
Add a small volume of cell lysate (supernatant) to each well of a new 96-well plate.
-
Initiate the reaction by adding the master mix to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (the slope of the linear portion of the absorbance curve).
-
Plot the reaction rates against the compound concentrations to determine the AC50 value.
-
Protocol 2: Cell Viability Assay under Serine Deprivation
Activation of PKM2 can induce a dependency on exogenous serine for cancer cell proliferation. This protocol assesses the antiproliferative effect of PKM2 activators under serine-deprived conditions.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Standard complete cell culture medium (e.g., RPMI)
-
Custom medium lacking non-essential amino acids (NEAA), such as Basal Medium Eagle (BME)
-
PKM2 activator compound(s) and vehicle control
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Blue® or MTT)
-
Fluorescence or absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) in standard complete medium and incubate overnight.
-
Medium Exchange and Treatment:
-
Aspirate the standard medium.
-
Wash the cells once with PBS.
-
Add the NEAA-deficient medium (e.g., BME) containing a serial dilution of the PKM2 activator or vehicle control.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percent viability against compound concentration to determine the IC50 value.
-
Protocol 3: Metabolic Assays - Glucose Consumption and Lactate Production
This protocol measures the metabolic consequences of PKM2 activation by quantifying glucose uptake from and lactate secretion into the cell culture medium.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PKM2 activator compound(s) and vehicle control
-
Glucose Consumption Assay Kit (e.g., colorimetric or fluorometric)
-
Lactate Production Assay Kit (e.g., Lactate-Glo™ Assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the PKM2 activator or vehicle control.
-
-
Sample Collection: At various time points (e.g., 24 and 48 hours), collect a small aliquot of the cell culture medium from each well.
-
Glucose Consumption Assay:
-
Use a commercially available kit to measure the glucose concentration in the collected media samples. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the amount of glucose.
-
Follow the manufacturer's protocol for the assay.
-
-
Lactate Production Assay:
-
Use a commercially available kit to measure the lactate concentration in the collected media samples. For example, the Lactate-Glo™ Assay uses a luciferase-based reaction to generate a luminescent signal proportional to the lactate concentration.
-
Follow the manufacturer's protocol for the assay.
-
-
Data Analysis:
-
Calculate the amount of glucose consumed and lactate produced by subtracting the values at the end of the experiment from the initial values in the fresh medium.
-
It is advisable to normalize these values to the cell number or protein concentration in each well.
-
Conclusion
The provided protocols offer a comprehensive framework for the cell-based evaluation of PKM2 activators. By combining direct enzyme activity measurements with functional metabolic and cell viability assays, researchers can effectively identify and characterize novel therapeutic agents targeting cancer metabolism through the activation of PKM2.
References
Application Notes and Protocols for the Use of PKM2 Activator 2 in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme in cancer metabolism, primarily regulating the final, rate-limiting step of glycolysis. In tumor cells, PKM2 is typically found in a less active dimeric state, which diverts glycolytic intermediates towards anabolic processes that support cell proliferation. Small molecule activators of PKM2 promote the formation of its highly active tetrameric state, thereby redirecting glucose metabolism towards pyruvate and lactate production and away from biosynthesis, ultimately suppressing tumor growth.[1][2][3][4] This document provides detailed application notes and protocols for the use of PKM2 activators in xenograft mouse models, based on published preclinical studies.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the in vivo efficacy of PKM2 activators in xenograft mouse models.
Table 1: In Vivo Efficacy of TEPP-46 (ML265) in H1299 Xenograft Model
| Parameter | Vehicle Control | TEPP-46 (ML265) | Reference |
| Dosage | - | 50 mg/kg, twice daily | [5] |
| Administration Route | Oral | Oral | |
| Treatment Duration | Not specified | Multi-day dosing | |
| Tumor Growth | - | Significant reduction in tumor size and weight | |
| Tumor Occurrence | - | Significant reduction | |
| Toxicity | - | No apparent toxicity over 7 weeks | |
| Pharmacodynamic Effect | Very little tetrameric PKM2 | Exclusively tetrameric PKM2 in tumors | |
| Metabolic Effect | - | Decreased intratumoral lactate, ribose phosphate, and serine |
Table 2: In Vivo Efficacy of TEPP-46 in Combination with 2-Deoxy-D-Glucose (2-DG) in H1299 Xenograft Model
| Treatment Group | Mean Survival (days ± std) | Reference |
| Vehicle | 22.6 ± 6 | |
| TEPP-46 alone | 21.8 ± 7 | |
| 2-DG alone | 21.0 ± 5 | |
| TEPP-46 + 2-DG | 57.6 ± 12 |
Experimental Protocols
H1299 Xenograft Mouse Model Establishment
Objective: To establish subcutaneous H1299 non-small cell lung cancer xenografts in immunocompromised mice.
Materials:
-
H1299 human non-small cell lung cancer cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), 6-8 weeks old
-
Syringes (1 mL) and needles (27-gauge)
-
Calipers
Protocol:
-
Culture H1299 cells in standard conditions until they reach 70-80% confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin treatment when tumors become palpable or reach a predetermined size (e.g., 100-200 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers with the formula: Volume = (Length x Width²) / 2.
Formulation and Administration of TEPP-46
Objective: To prepare and administer the PKM2 activator TEPP-46 to xenograft-bearing mice.
Materials:
-
TEPP-46 (ML265) powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare the TEPP-46 formulation by suspending the required amount of powder in the vehicle to achieve the desired concentration (e.g., for a 50 mg/kg dose in a 20 g mouse with a 100 µL gavage volume, the concentration would be 10 mg/mL).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
Administer the TEPP-46 suspension or vehicle control to the mice via oral gavage.
-
For a twice-daily dosing regimen, ensure administrations are spaced appropriately (e.g., every 12 hours).
-
Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
Pharmacodynamic Analysis of PKM2 Tetramerization
Objective: To assess the effect of TEPP-46 on the oligomeric state of PKM2 in tumor tissue.
Materials:
-
Tumor tissue from vehicle- and TEPP-46-treated mice
-
Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease inhibitors)
-
Dounce homogenizer or similar tissue homogenizer
-
Centrifuge
-
Size-exclusion chromatography (SEC) system
-
Western blot apparatus and reagents
-
Anti-PKM2 antibody
Protocol:
-
Excise tumors from treated and control mice and snap-freeze them in liquid nitrogen.
-
Homogenize the tumor tissue in lysis buffer on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 rpm) at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the cleared lysate onto an SEC column to separate proteins based on size.
-
Collect fractions corresponding to the expected sizes of tetrameric and dimeric/monomeric PKM2.
-
Analyze the collected fractions by Western blot using an anti-PKM2 antibody to determine the relative abundance of PKM2 in each fraction.
Visualizations
Caption: PKM2 signaling pathway and metabolic regulation in cancer cells.
Caption: Experimental workflow for a PKM2 activator xenograft study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PKM2 Activator 2 in Cancer Metabolism Research
Introduction
Pyruvate kinase M2 (PKM2) is a key enzyme that regulates the final, rate-limiting step in glycolysis.[1][2] In contrast to its constitutively active isoform, PKM1, which is found in most normal differentiated tissues, PKM2 is predominantly expressed in proliferating cells, including embryonic and cancer cells.[3][4] Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where glucose is fermented into lactate even in the presence of oxygen.[5] PKM2 is a critical mediator of this effect.
PKM2 can exist in two main conformational states: a highly active tetramer and a less active dimer. In cancer cells, PKM2 is predominantly in the dimeric state, which slows the conversion of phosphoenolpyruvate (PEP) to pyruvate. This metabolic bottleneck allows for the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways, such as the pentose phosphate pathway and serine biosynthesis, to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation.
Small-molecule activators of PKM2 represent a promising therapeutic strategy. These compounds stabilize the active tetrameric form of PKM2, thereby increasing its enzymatic activity. This "renormalizes" cancer metabolism, forcing glucose carbons through glycolysis to produce pyruvate and ATP, rather than being diverted for biosynthesis. This shift away from anabolism can suppress tumor growth and sensitize cancer cells to other metabolic stressors. "PKM2 activator 2" is a potent small-molecule activator that serves as a valuable tool for studying this metabolic reprogramming.
Mechanism of Action
PKM2 activators, including this compound, function by binding to an allosteric pocket at the subunit interface of the PKM2 dimer. This binding event induces a conformational change that promotes and stabilizes the formation of the catalytically active tetramer. This mechanism is analogous to the action of the endogenous allosteric activator fructose-1,6-bisphosphate (FBP). By locking PKM2 in its active tetrameric state, the activator ensures a high rate of glycolytic flux towards pyruvate production, effectively reversing the metabolic phenotype associated with the dimeric form and limiting the availability of biosynthetic precursors.
Data Presentation
The efficacy of PKM2 activators is typically quantified by their half-maximal activating concentration (AC50), which is the concentration required to achieve 50% of the maximum enzyme activation.
| Compound Name | Target | AC50 Value | Cell Lines Tested / Notes | Reference |
| This compound | PKM2 | 66 nM | Potent activator with anti-proliferative properties. | |
| TEPP-46 (ML265) | PKM2 | 92 nM | Well-characterized tool compound; orally bioavailable in mice. | |
| DASA-58 (ML203) | PKM2 | 38 nM | Potent activator used in various in vitro studies. | |
| DNX-03013 | PKM2 | 0.9 µM | Demonstrated in vivo tumor growth inhibition in HT29 xenografts. |
Treatment with PKM2 activators leads to significant changes in the metabolic profile of cancer cells.
| Metabolite | Effect of PKM2 Activation | Implication | Reference |
| Glucose | Consumption Increased | Increased glycolytic flux. | |
| Lactate | Production Decreased | Reversal of the Warburg effect. | |
| Serine | Intracellular levels decreased | Diversion of glycolytic intermediates away from serine biosynthesis. | |
| Ribose Phosphate | Intracellular levels decreased | Reduced flux into the Pentose Phosphate Pathway. | |
| Oxaloacetate | Concentration Increased | Inhibits Lactate Dehydrogenase A (LDHA), further reducing lactate. | |
| ATP | Production Increased | Enhanced energy production through oxidative phosphorylation. |
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of this compound on cancer cell metabolism.
Protocol 1: In Vitro PKM2 Activity Assay (LDH-Coupled)
Objective: To measure the enzymatic activity of PKM2 in cell lysates or with recombinant protein in the presence of this compound. This assay couples the production of pyruvate by PKM2 to the consumption of NADH by lactate dehydrogenase (LDH), which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2 or cancer cell lysates
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate Dehydrogenase (LDH) enzyme
-
β-Nicotinamide adenine dinucleotide (NADH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of PEP, ADP, and NADH in the assay buffer. Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations (ensure final DMSO concentration is <1%).
-
Reaction Mixture: Prepare a master mix in the assay buffer containing 200 µM NADH and ~5-10 units/mL LDH.
-
Assay Setup: In each well of the 96-well plate, add:
-
80 µL of the Reaction Mixture (NADH/LDH).
-
10 µL of the diluted this compound or vehicle control (DMSO).
-
10 µL of recombinant PKM2 enzyme or cell lysate.
-
-
Initiate Reaction: Start the reaction by adding 10 µL of a substrate mix containing 200 µM PEP and 200 µM ADP. The final volume should be 110 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 20-30 minutes.
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance curve (ΔAbs/min). Plot the reaction rate against the concentration of this compound and fit the data to a dose-response curve to determine the AC50 value.
Protocol 2: Cell Viability and Proliferation Assay (Crystal Violet)
Objective: To determine the effect of this compound on cancer cell proliferation and survival.
Materials:
-
Cancer cell line of interest (e.g., A549, H1299)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Methanol (for fixing)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
Fixation: Carefully remove the medium. Gently wash each well with 200 µL of PBS. Add 100 µL of methanol to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Staining: Remove the methanol and allow the plate to air dry completely. Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization and Measurement: Add 100 µL of 10% acetic acid or a solubilization buffer (e.g., 1% SDS) to each well to dissolve the stain. Shake the plate for 15 minutes and measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot a dose-response curve to determine the IC50 value.
Protocol 3: Glucose Consumption and Lactate Production Assay
Objective: To quantify the effect of this compound on key metabolic outputs of glycolysis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Glucose Consumption Assay Kit (colorimetric or fluorometric)
-
Lactate Production Assay Kit (colorimetric or fluorometric)
-
6-well or 12-well cell culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate for 24 hours.
-
Compound Treatment: Treat cells with the desired concentration of this compound or vehicle control.
-
Sample Collection: At various time points (e.g., 24, 48 hours), collect a 50 µL aliquot of the cell culture medium from each well.
-
Cell Counting: At the final time point, detach the cells using trypsin and count the total number of cells in each well to normalize the data.
-
Metabolite Measurement:
-
Centrifuge the collected media samples to remove any cell debris.
-
Measure the concentration of glucose and lactate in the supernatant using the respective commercial assay kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Glucose Consumption: Calculate the difference in glucose concentration between the treated wells and a "no-cell" media control.
-
Lactate Production: Calculate the lactate concentration in the media.
-
Normalize the results to the cell number and incubation time (e.g., µmol/10^6 cells/hour). Compare the results between treated and control groups.
-
Protocol 4: In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., Nude or NSG mice)
-
Cancer cell line capable of forming tumors (e.g., HT29, H1299)
-
Matrigel (optional, to aid tumor formation)
-
This compound
-
Vehicle solution appropriate for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture the selected cancer cells, harvest them during the exponential growth phase, and resuspend them in sterile PBS or medium, possibly mixed with Matrigel, at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable and reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., 200 mg/kg, once daily). The control group should receive the vehicle solution on the same schedule.
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
-
Study Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the tumor growth inhibition (TGI) between the treated and control groups. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., measuring metabolite levels or PKM2 tetramerization).
References
- 1. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]
- 2. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 5. Targeting PKM2 in cancer therapeutics: mechanistic advances and translational opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining PKM2 Activator TEPP-46 with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key enzyme in cancer cell metabolism, primarily existing in a low-activity dimeric form that promotes the diversion of glycolytic intermediates into biosynthetic pathways necessary for cell proliferation. Small molecule activators of PKM2, such as TEPP-46, stabilize the highly active tetrameric form of the enzyme. This forces a metabolic shift from anabolic processes towards catabolism, potentially sensitizing cancer cells to conventional chemotherapy. These application notes provide a framework for investigating the in vitro synergistic effects of combining the PKM2 activator TEPP-46 with standard chemotherapeutic agents.
Rationale for Combination Therapy
Combining PKM2 activation with chemotherapy is based on two primary hypotheses:
-
Metabolic Stress and Synthetic Lethality: PKM2 activation increases glycolytic flux, leading to elevated glucose consumption. This heightened reliance on glucose can be exploited by co-administering agents that interfere with glucose metabolism, such as the glucose analog 2-deoxy-D-glucose (2-DG), creating a synthetic lethal effect.[1]
-
Potentiation of ROS-Inducing Agents: The metabolic shift induced by PKM2 activation can deplete the cellular pools of precursors for antioxidant molecules like glutathione. This compromises the cell's ability to combat reactive oxygen species (ROS), thereby increasing the efficacy of chemotherapeutics that induce ROS-mediated cell death, such as doxorubicin.
Data Presentation: In Vitro Efficacy of TEPP-46 Combinations
The following tables summarize quantitative data from studies investigating the combination of the PKM2 activator TEPP-46 with other anti-cancer agents.
Table 1: Cell Viability in Response to TEPP-46 and 2-Deoxy-D-Glucose (2-DG) Combination
| Cell Line | Cancer Type | Treatment | Concentration | % Viability (vs. Control) |
| MCF7 | Breast | TEPP-46 | 30 µM | ~100% |
| 2-DG | 1 mM | ~100% | ||
| TEPP-46 + 2-DG | 30 µM + 1 mM | ~45% | ||
| MDA-MB-231 | Breast | TEPP-46 | 30 µM | ~100% |
| 2-DG | 1 mM | ~100% | ||
| TEPP-46 + 2-DG | 30 µM + 1 mM | ~80% | ||
| MDA-MB-468 | Breast | TEPP-46 | 30 µM | ~100% |
| 2-DG | 1 mM | ~100% | ||
| TEPP-46 + 2-DG | 30 µM + 1 mM | ~65% | ||
| H1299 | Lung | TEPP-46 | 30 µM | ~100% |
| 2-DG | 1 mM | ~100% | ||
| TEPP-46 + 2-DG | 30 µM + 1 mM | ~75% | ||
| A549 | Lung | TEPP-46 | 30 µM | ~100% |
| 2-DG | 1 mM | ~100% | ||
| TEPP-46 + 2-DG | 30 µM + 1 mM | ~85% |
Data adapted from studies showing reduced viability with combination treatment at concentrations where single agents have minimal effect.[1]
Table 2: Synergy Analysis of TEPP-46 with Doxorubicin in A549 Lung Cancer Cells
| Drug Combination | IC50 (Single Agent) | IC50 (in Combination) | Fold Reduction | Combination Index (CI) | Synergy Level |
| Doxorubicin | 173 nM | 43.25 nM (with 4 µM TP-1454*) | 4-fold | < 1 | Synergistic |
*Data from a study using TP-1454, another potent PKM2 activator, demonstrating the principle of synergy with doxorubicin. Specific CI values were not provided but a synergistic effect was reported.
Table 3: Influence of PKM2 Expression on Cisplatin Sensitivity in Cervical Cancer Cells
| Cell Line | PKM2 Status | Cisplatin IC50 | Observation |
| HeLa | Normal Expression | Baseline | - |
| PKM2 Knockdown | Increased | Decreased sensitivity | |
| C4-1 | Normal Expression | Baseline | - |
| PKM2 Knockdown | Increased | Decreased sensitivity |
This table illustrates the principle that PKM2 levels can modulate chemosensitivity to cisplatin, often in connection with the mTOR signaling pathway.[2]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for studying PKM2 activator and chemotherapy combinations.
Caption: PKM2 Regulation and Function Signaling Pathway.
Caption: General Experimental Workflow for In Vitro Synergy Studies.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
This protocol outlines the steps to determine the synergistic effect of TEPP-46 and a chemotherapeutic agent (e.g., Doxorubicin, Cisplatin) on cancer cell viability using the Chou-Talalay method to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TEPP-46 (stock solution in DMSO)
-
Chemotherapeutic agent (stock solution in appropriate solvent)
-
96-well clear flat-bottom plates
-
MTT reagent (or other viability assay reagent like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Single-Agent IC50 Determination:
-
Prepare serial dilutions of TEPP-46 and the chemotherapeutic agent separately.
-
Treat cells with a range of concentrations for each drug to determine the IC50 value after 72 hours of incubation. This is crucial for designing the combination experiment.
-
-
Combination Treatment (Constant Ratio Method):
-
Based on the individual IC50 values, prepare combination drug solutions at a constant molar ratio (e.g., the ratio of their IC50s).
-
Prepare serial dilutions of this combination stock.
-
Remove the overnight culture medium from the cells and add 100 µL of medium containing the single agents or the drug combinations at various concentrations. Include vehicle-only (DMSO) controls.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis and Synergy Quantification:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use software like CompuSyn to perform the Chou-Talalay analysis.[3] Input the dose and effect (fraction affected, Fa, which is 1 - %viability/100) for each single agent and the combination.
-
The software will generate Combination Index (CI) values. A CI value below 1 at Fa ≥ 0.5 (50% cell killing) is indicative of a meaningful synergistic interaction.
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis and necrosis in cells treated with a synergistic combination of TEPP-46 and a chemotherapeutic agent identified from Protocol 1.
Materials:
-
Cells cultured in 6-well plates and treated with vehicle, single agents, or the synergistic combination for 24-48 hours.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates. Once attached, treat with the predetermined synergistic concentrations of TEPP-46 and the chemotherapeutic agent for 24 or 48 hours.
-
Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 3: Western Blot for Signaling Pathway Analysis
This protocol is used to assess changes in the expression and phosphorylation status of key proteins in pathways affected by the combination treatment.
Materials:
-
Cells cultured and treated as in Protocol 2 for a shorter duration (e.g., 6-24 hours) to capture signaling events.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PKM2, anti-phospho-S6K, anti-mTOR, anti-cleaved PARP, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent and imaging system.
Procedure:
-
Protein Extraction:
-
Wash treated cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C in blocking buffer (e.g., 5% BSA for phospho-antibodies).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities using software like ImageJ, normalizing to a loading control like β-Actin. This will reveal if the combination treatment alters key signaling nodes, such as inhibiting the mTOR pathway or inducing apoptotic markers.
-
References
- 1. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic potential of dual andrographolide and melatonin targeting of metastatic colon cancer cells: Using the Chou-Talalay combination index method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PKM2 Activator 2 Treatment in Hypoxic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently overexpressed in cancer cells and plays a pivotal role in the metabolic reprogramming that supports tumor growth, particularly under hypoxic conditions. In its less active dimeric form, PKM2 can translocate to the nucleus and act as a co-activator for hypoxia-inducible factor-1α (HIF-1α), a master regulator of the hypoxic response. This interaction promotes the expression of genes involved in glycolysis, angiogenesis, and cell survival, thereby contributing to cancer progression.
PKM2 activators are small molecules that stabilize the active tetrameric form of the enzyme. This conformational change enhances pyruvate kinase activity in the cytoplasm, redirecting glucose metabolites away from anabolic pathways and towards ATP production. Crucially, under hypoxic conditions, the activation of PKM2 to its tetrameric state can prevent its nuclear translocation, thereby inhibiting HIF-1α transactivation and suppressing tumor growth. These compounds represent a promising therapeutic strategy to specifically target the altered metabolic state of cancer cells.
This document provides detailed application notes and protocols for the use of PKM2 activator 2 (and related compounds like TEPP-46 and PA-12) in research settings, with a focus on studying its effects under hypoxic conditions.
Mechanism of Action in Hypoxia
Under hypoxic conditions, the dimeric form of PKM2 predominates and can translocate to the nucleus. There, it interacts with HIF-1α and acts as a transcriptional co-activator, enhancing the expression of HIF-1 target genes. This forms a positive feedback loop, as HIF-1α also promotes the transcription of the PKM2 gene.[1][2][3][4][5]
PKM2 activators, such as TEPP-46 and PA-12, bind to an allosteric site on the PKM2 protein, promoting and stabilizing its active tetrameric conformation. This has two major consequences in hypoxic cancer cells:
-
Metabolic Reprogramming : The increased pyruvate kinase activity shifts glucose metabolism from anabolic pathways (synthesis of lactate, serine, and other biosynthetic intermediates) towards oxidative phosphorylation, a state less favorable for rapid cell proliferation.
-
Inhibition of HIF-1α Signaling : By locking PKM2 in its tetrameric form in the cytoplasm, these activators prevent its nuclear translocation. This abrogates its co-activator function for HIF-1α, leading to decreased expression of HIF-1 target genes such as GLUT1, GLUT3, and VEGF. This ultimately suppresses cancer cell viability and proliferation under hypoxia.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly studied PKM2 activators.
Table 1: In Vitro Efficacy of PKM2 Activators
| Compound | Assay | System | Value | Reference |
| PA-12 | Pyruvate Kinase Activity | Recombinant human PKM2 | AC50: 4.92 μM | |
| DASA-58 | Pyruvate Kinase Activity | A549 cell lysate | EC50: 19.6 μM (in the absence of FBP) | |
| Compound 9 | Pyruvate Kinase Activity | A549 cell lysate | AC50: 45 nM | |
| TEPP-46 | Cell Proliferation (Hypoxia, 1% O₂) | H1299 cells | Decreased proliferation rate compared to DMSO | |
| PA-12 | Cell Viability (Hypoxia) | A549 cells | Significant dose-dependent decrease |
AC50: Half-maximal activating concentration; EC50: Half-maximal effective concentration; FBP: Fructose-1,6-bisphosphate.
Signaling and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Cell Viability Assay under Hypoxia
This protocol determines the effect of a PKM2 activator on cancer cell viability under hypoxic conditions.
Materials:
-
Cancer cell line (e.g., A549 lung cancer cells)
-
Complete culture medium (e.g., BME)
-
This compound (e.g., PA-12)
-
Vehicle control (DMSO)
-
96-well plates
-
Hypoxia chamber (1% O₂)
-
CellTiter-Blue® Reagent (Promega) or similar viability reagent
-
Plate reader (fluorescence)
Procedure:
-
Seed 1 x 10³ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the PKM2 activator in complete medium. A vehicle control (DMSO) at the highest concentration used for the activator should also be prepared.
-
Pre-treat the cells by replacing the medium with the prepared activator or vehicle solutions. Incubate for 2 hours under normoxic conditions (37°C, 5% CO₂).
-
Transfer the plate to a hypoxia chamber (1% O₂, 5% CO₂, 37°C) and incubate for 48 hours.
-
Remove the plate from the hypoxia chamber. Add 20 μL of CellTiter-Blue® reagent to each well.
-
Incubate for 2 hours at 37°C in a standard 5% CO₂ incubator.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Hypoxia Response Element (HRE) Reporter Assay
This protocol measures the effect of a PKM2 activator on the transcriptional activity of HIF-1.
Materials:
-
Cancer cell line (e.g., A549)
-
HRE-luciferase reporter plasmid
-
Control plasmid (e.g., pTK-Renilla) for normalization
-
Transfection reagent
-
This compound (e.g., PA-12)
-
Vehicle control (DMSO)
-
24-well plates
-
Hypoxia chamber (1% O₂)
-
Dual-luciferase reporter assay system
Procedure:
-
Seed cells in 24-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours post-transfection, replace the medium with fresh medium containing the PKM2 activator or vehicle control.
-
Pre-treat the cells for 2 hours under normoxic conditions.
-
Transfer the plate to a hypoxia chamber (1% O₂) and incubate for 12 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity. Report the data as the fold change relative to the vehicle-treated control under hypoxia.
Protocol 3: Analysis of Nuclear Translocation of PKM2
This protocol assesses whether the PKM2 activator blocks the nuclear translocation of PKM2 under hypoxia.
Materials:
-
Cancer cell line
-
This compound (e.g., PA-12)
-
Vehicle control (DMSO)
-
Hypoxia chamber (1% O₂)
-
Nuclear and cytoplasmic extraction kit
-
Reagents for Western blotting
-
Primary antibodies: anti-PKM2, anti-Lamin B1 (nuclear marker), anti-α-tubulin (cytoplasmic marker)
-
Secondary antibodies (HRP-conjugated)
Procedure:
-
Culture cells to ~80% confluency in appropriate culture dishes.
-
Pre-treat cells with the PKM2 activator or vehicle for 2 hours under normoxia.
-
Incubate the cells for 12 hours in a hypoxia chamber (1% O₂).
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
Perform Western blot analysis on equal amounts of protein from each fraction.
-
Probe the blots with antibodies against PKM2, Lamin B1 (to confirm purity of nuclear fraction), and α-tubulin (to confirm purity of cytoplasmic fraction).
-
Analyze the band intensities to determine the relative amount of PKM2 in the nucleus versus the cytoplasm in treated versus control cells. A successful PKM2 activator treatment should show a decreased PKM2 signal in the nuclear fraction compared to the vehicle control under hypoxia.
Conclusion
PKM2 activators represent a targeted therapeutic approach for cancers that rely on the Warburg effect and HIF-1 signaling for survival and proliferation, especially within the hypoxic tumor microenvironment. The protocols and data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of this compound and related compounds. By stabilizing the active tetrameric form of PKM2, these agents can effectively reprogram cancer cell metabolism and abrogate the pro-tumorigenic functions of nuclear PKM2, offering a potent strategy for anti-cancer drug development.
References
- 1. Pyruvate kinase M2 regulates glucose metabolism by functioning as a coactivator for hypoxia-inducible factor 1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pyruvate Kinase M2 is a PHD3-stimulated Coactivator for Hypoxia-Inducible Factor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing PKM2 Activator 2 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of PKM2 activator 2 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis. In proliferating cancer cells, PKM2 often exists in a low-activity dimeric form, which allows glycolytic intermediates to be diverted into anabolic pathways (e.g., synthesis of amino acids, lipids, and nucleotides) to support cell growth. This compound is an allosteric activator that binds to PKM2 and stabilizes its highly active tetrameric state.[1][2][3] This conformational change increases the conversion of phosphoenolpyruvate (PEP) to pyruvate, enhancing glycolysis and reducing the availability of biosynthetic precursors, thereby potentially inhibiting the proliferation of cancer cells.[4][5]
Q2: How should I dissolve and store this compound? A2: For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in a sterile, cell culture-grade solvent like dimethyl sulfoxide (DMSO). To maintain compound integrity, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
Q3: What is a typical starting concentration for in vitro experiments? A3: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. The reported half-maximal activation concentration (AC₅₀) for "this compound" (also known as compound 28) is 66 nM in a luciferase-coupled enzymatic assay. For cell-based assays, a good starting point is to perform a dose-response experiment with a wide range of concentrations, for instance, from 10 nM to 50 µM, to determine the effective concentration (EC₅₀) for your specific model.
Q4: What are the expected downstream effects of PKM2 activation in cell culture? A4: Treatment with a PKM2 activator is expected to induce several metabolic changes:
-
Increased Pyruvate Kinase Activity: A direct increase in the conversion of PEP to pyruvate.
-
Decreased Lactate Production: A reversal of the Warburg effect, leading to reduced lactate secretion.
-
Altered Glucose Metabolism: Increased glucose consumption may be observed in some cell lines.
-
Reduced Biosynthetic Intermediates: Decreased levels of intermediates used for anabolic processes, such as serine and ribose-phosphate.
-
Inhibition of Cell Proliferation: This effect is often more pronounced under nutrient-stress conditions, such as low oxygen (hypoxia) or when specific nutrients like serine are limited. Under standard culture conditions, a significant impact on proliferation may not be observed.
Troubleshooting Guide
Problem 1: No observable effect on cell proliferation or metabolism.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The effective concentration can vary significantly between cell lines. Perform a dose-response experiment with a broader range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal concentration for your specific cell model. The lack of effect on proliferation under standard conditions may be expected; consider testing under hypoxia (e.g., 1% O₂) or in media lacking non-essential amino acids to unmask the anti-proliferative effects.
-
-
Possible Cause 2: Compound Inactivity.
-
Solution: Ensure the stock solution was prepared and stored correctly to prevent degradation. Avoid multiple freeze-thaw cycles. If possible, confirm the activity of your compound using an in vitro enzymatic assay, such as an LDH-coupled assay.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: The metabolic effects of PKM2 activation may precede effects on cell viability. Assess metabolic endpoints (e.g., lactate production) at earlier time points (e.g., 6-24 hours), while proliferation assays may require longer incubation (e.g., 48-72 hours).
-
-
Possible Cause 4: Cell Line Resistance.
-
Solution: Some cell lines may be less dependent on the metabolic flexibility conferred by dimeric PKM2 and thus less sensitive to its activation. Confirm PKM2 expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to PKM2 activation (e.g., A549, H1299).
-
Problem 2: High levels of cytotoxicity are observed, even at low concentrations.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic, typically below 0.5%. Prepare intermediate dilutions of your stock solution to keep the final volume of solvent added to the wells minimal. Always include a vehicle-only control (media with the same final concentration of DMSO) in your experiments.
-
-
Possible Cause 2: Compound Precipitation.
-
Solution: High concentrations of small molecules can sometimes precipitate in aqueous media, leading to non-specific toxic effects. Visually inspect the media in the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the maximum concentration or evaluating the compound's solubility in your specific culture medium.
-
-
Possible Cause 3: Off-Target Effects.
-
Solution: While PKM2 activators are designed to be specific, high concentrations can sometimes lead to off-target effects. Correlate the concentration required to induce cytotoxicity with the concentration required to activate PKM2. If cytotoxicity occurs at concentrations far exceeding the EC₅₀ for PKM2 activation, off-target effects are more likely.
-
Quantitative Data Summary
The following table summarizes the activation concentrations for various small-molecule PKM2 activators as reported in the literature. This data can serve as a reference for designing dose-response experiments.
| Compound Name | Assay Type | Cell Line / System | AC₅₀ / EC₅₀ Value | Reference |
| This compound (Cpd 28) | Luciferase-coupled | Recombinant Human PKM2 | 66 nM | |
| PKM2 Activator III | Enzymatic Assay | Recombinant Human PKM2 | 17 nM | |
| PKM2 Activator III | Cell-based | A549 Cells | 45 nM | |
| DASA-58 | Cell-based | A549 Cells | 19.6 µM | |
| TEPP-46 | N/A | H1299 Cells | N/A (Used at 10-50 µM) | |
| ML-265 | Cell-based | 661W Cells | 866 nM |
Key Experimental Protocols
Protocol 1: Dose-Response Assay to Determine EC₅₀ using a Viability Assay
This protocol describes how to determine the effective concentration of this compound that causes a 50% reduction in cell viability (EC₅₀) under sensitizing conditions (e.g., media lacking non-essential amino acids).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in complete medium.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium (e.g., BME media supplemented with dialyzed FBS). Also prepare a vehicle control containing the highest concentration of DMSO used in the experiment.
-
Treatment: Remove the medium from the cells and replace it with the medium containing the different concentrations of the activator or the vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Blue® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure fluorescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percent viability against the log of the activator concentration and use non-linear regression to determine the EC₅₀ value.
Protocol 2: Western Blot to Confirm PKM2 Expression
This protocol is to confirm that the cell line of interest expresses the target protein, PKM2.
-
Cell Culture: Grow cells to 80-90% confluency in a 6-well plate or 10 cm dish.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PKM2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: PKM2 signaling and metabolic branch points.
Caption: Workflow for determining optimal activator concentration.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]
- 2. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PKM2 Activator 2 (TEPP-46/DASA-58)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PKM2 Activator 2 compounds, such as TEPP-46 and DASA-58, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound in cancer cells?
The primary on-target effect of PKM2 activators like TEPP-46 and DASA-58 is the allosteric activation of the pyruvate kinase M2 isoform (PKM2). These compounds bind to a site at the subunit interface of the PKM2 protein, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP). This binding stabilizes the highly active tetrameric conformation of PKM2. In many cancer cells, PKM2 exists in a less active dimeric form, which contributes to the Warburg effect by diverting glycolytic intermediates into biosynthetic pathways. By forcing PKM2 into its active tetrameric state, these activators reverse this effect, promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate and increasing ATP production.[1] This metabolic shift can suppress tumor growth.[1]
Q2: Are there known off-target effects for this compound?
Currently, published data on broad, unbiased off-target screening (e.g., comprehensive kinome scans) for TEPP-46 and DASA-58 are limited. However, studies have consistently demonstrated high selectivity for PKM2 over other pyruvate kinase isoforms (PKM1, PKL, and PKR).[1][2] This high isoform specificity suggests that off-target effects within the pyruvate kinase family are minimal. When investigating unexpected cellular phenotypes, it is crucial to consider downstream metabolic consequences of on-target PKM2 activation, which are sometimes mistaken for off-target effects. To address potential structure-related off-target effects, researchers can use multiple, structurally distinct PKM2 activators, such as both TEPP-46 and DASA-58, to confirm that the observed phenotype is due to PKM2 activation.[3]
Q3: My cancer cells show reduced proliferation in nutrient-depleted media after treatment with a PKM2 activator. Is this an off-target effect?
This is more likely a downstream consequence of the on-target activity rather than a direct off-target effect. Pharmacological activation of PKM2 can lead to a metabolic rewiring that makes cancer cells dependent on external sources of certain non-essential amino acids, particularly serine. This phenomenon, known as serine auxotrophy, occurs because the increased glycolytic flux towards pyruvate production limits the availability of upstream glycolytic intermediates, such as 3-phosphoglycerate, which are necessary for serine biosynthesis. This induced dependency can lead to reduced cell proliferation, especially in serine-deficient media.
Q4: I am observing an increase in lactate production after treating my cells with a PKM2 activator, which seems counterintuitive to reversing the Warburg effect. Why is this happening?
While some studies report decreased lactate production, others have observed an initial increase in extracellular acidification and lactate levels, particularly with DASA-58. This can be attributed to the rapid increase in glycolytic flux upon PKM2 activation. The massive conversion of PEP to pyruvate can temporarily overwhelm the capacity of the mitochondria to utilize pyruvate through the TCA cycle, leading to its conversion to lactate by lactate dehydrogenase (LDH). The specific metabolic state of the cancer cell line and the experimental conditions, such as glucose availability, can influence this outcome.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| No change in PKM2 activity after treatment. | 1. Compound inactivity: Degradation of the activator. 2. Low compound concentration: Insufficient concentration to activate PKM2 in the specific cell line. 3. Cell line insensitivity: High endogenous levels of FBP may mask the activator's effect. | 1. Verify compound integrity: Use a fresh stock of the activator. 2. Perform a dose-response experiment: Test a range of concentrations to determine the EC50 in your cell line. 3. Assay PKM2 activity in cell lysates in the absence and presence of FBP: This can help determine if the activator's effect is occluded by high FBP levels. |
| High variability in experimental replicates. | 1. Inconsistent cell health: Variations in cell density, passage number, or metabolic state. 2. Assay variability: Inconsistent timing or reagent preparation in the PKM2 activity assay. | 1. Standardize cell culture: Use cells at a consistent confluency and passage number. Allow cells to adapt to fresh media before treatment. 2. Optimize assay protocol: Ensure precise timing for incubations and consistent preparation of all reagents. Use a positive control (e.g., recombinant PKM2 with FBP) to assess assay performance. |
| Unexpected cell toxicity or morphological changes. | 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to cells. 2. Metabolic crisis: The rapid shift in metabolism induced by the activator may be detrimental to certain cell lines under specific media conditions. | 1. Perform a solvent control: Treat cells with the highest concentration of the solvent used in the experiment. 2. Analyze media components: Ensure that essential nutrients, such as serine, are not depleted, especially during long-term experiments. Supplement media if necessary. |
Quantitative Data Summary
The following tables summarize the known selectivity and potency of TEPP-46 and DASA-58.
Table 1: Selectivity of PKM2 Activators Against Pyruvate Kinase Isoforms
| Compound | Target | Activity | Potency (AC50/EC50) | Selectivity Notes |
| TEPP-46 | PKM2 | Activator | 92 nM (biochemical) | Little to no effect on PKM1, PKL, and PKR. |
| DASA-58 | PKM2 | Activator | 19.6 µM (cellular) | Does not activate recombinant PKM1 in vitro. |
Experimental Protocols
Protocol 1: Pyruvate Kinase Activity Assay (LDH-Coupled)
This assay measures PKM2 activity by monitoring the decrease in NADH absorbance as pyruvate is converted to lactate by lactate dehydrogenase (LDH).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Assay Buffer: 50mM Tris-HCl (pH 7.5), 100mM KCl, 10mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH) enzyme
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Cell Lysis:
-
Treat cells with the PKM2 activator or vehicle control for the desired time.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C).
-
Determine the protein concentration of the supernatant.
-
-
Reaction Mixture Preparation:
-
Prepare a master mix in Assay Buffer containing PEP (e.g., 0.5 mM), ADP (e.g., 1 mM), NADH (e.g., 0.2 mM), and LDH (e.g., 10 units/mL).
-
-
Assay Measurement:
-
Add a standardized amount of cell lysate (e.g., 5-10 µg of total protein) to each well of the 96-well plate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in A340 per minute).
-
Normalize the activity to the total protein concentration in each lysate.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of the PKM2 activator to PKM2 inside intact cells. Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Intact cancer cells
-
This compound compound and vehicle (DMSO)
-
PBS
-
PCR tubes
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-PKM2 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the PKM2 activator or vehicle control at 37°C for a sufficient time to allow compound entry (e.g., 1 hour).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each temperature point by SDS-PAGE and Western blotting using an anti-PKM2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PKM2 at each temperature for both the treated and vehicle control samples.
-
Plot the percentage of soluble PKM2 relative to the non-heated control against the temperature to generate melting curves. A shift in the curve to a higher temperature in the activator-treated samples indicates target engagement.
-
Visualizations
Caption: On-target effect of this compound.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of PKM2 Activation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results that may arise when working with different Pyruvate Kinase M2 (PKM2) activators. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We observed increased glucose consumption and lactate production with TEPP-46, but not with DASA-58 in the same cell line. Is this a known discrepancy?
A1: Yes, this is a documented conflicting result. While both TEPP-46 and DASA-58 are potent PKM2 activators that promote the active tetrameric state of the enzyme, their downstream metabolic effects can differ depending on the specific compound and experimental context.[1][2][3]
For instance, in H1299 lung cancer cells, treatment with TEPP-46 has been shown to significantly increase glucose consumption and lactate secretion.[1][2] In contrast, studies using DASA-58 on the same cell line reported no significant change in glucose uptake. This suggests that while both compounds effectively activate PKM2, they may differentially influence overall glycolytic flux and its downstream pathways.
Table 1: Comparison of Metabolic Effects of TEPP-46 and DASA-58 in H1299 Cells
| Activator | Glucose Consumption | Lactate Production | Reference |
| TEPP-46 | Increased | Increased | |
| DASA-58 | No significant change | Decreased or no significant change |
These discrepancies may be attributed to subtle differences in the activators' mechanisms of action, off-target effects, or their influence on the non-glycolytic functions of PKM2.
Q2: We are seeing contradictory results regarding the effect of PKM2 activation on the serine biosynthesis pathway. Some literature suggests it should decrease, but our results are ambiguous. Why might this be?
A2: The effect of PKM2 activation on serine biosynthesis is a known area of conflicting reports and appears to be highly context-dependent. The prevailing hypothesis is that activating PKM2 will increase the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby reducing the availability of upstream glycolytic intermediates, such as 3-phosphoglycerate, which are precursors for the serine synthesis pathway.
However, the actual outcome can be influenced by the specific PKM2 activator used and the metabolic state of the cells. One study reported that a small molecule activator of PKM2 led to reduced carbon flow into the serine biosynthetic pathway. Conversely, another study using a different PKM2 activator observed an increased flux into the serine biosynthesis pathway, although this did not lead to an increase in intracellular serine levels.
These seemingly contradictory findings highlight the complexity of metabolic regulation. The cell's response to PKM2 activation is not simply a linear diversion of metabolites but involves a network of feedback loops and compensatory mechanisms. For example, some PKM2 activators have been shown to induce the expression of genes involved in serine metabolism, including serine transporters, as a compensatory response.
Logical Relationship of PKM2 Activation and Serine Biosynthesis
Caption: Divergent hypotheses on the impact of PKM2 activation on serine biosynthesis.
Q3: Our in vivo experiments with PKM2 activators are not showing the expected tumor growth inhibition. What are some potential reasons for this?
A3: While PKM2 activators have been shown to suppress tumor formation in some preclinical models, their efficacy against established tumors can be modest or variable. Several factors can contribute to a lack of significant tumor growth inhibition in vivo:
-
Metabolic Plasticity: Cancer cells can adapt to metabolic stress induced by PKM2 activation. They may upregulate alternative pathways to generate necessary biosynthetic precursors. For example, prolonged treatment with TEPP-46 has been observed to lead to an increase in saturated fatty acids, suggesting a metabolic shift.
-
Non-Metabolic Functions of PKM2: PKM2 has non-glycolytic roles, including acting as a protein kinase and a transcriptional co-activator in the nucleus that can promote cell proliferation. Small molecule activators that primarily target the enzymatic function of PKM2 may not affect these pro-tumorigenic non-metabolic activities.
-
Tumor Microenvironment: The metabolic landscape of the tumor microenvironment can influence the response to PKM2 activators.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The concentration of the activator within the tumor tissue may not be sufficient to maintain a constitutively active tetrameric state of PKM2.
It has been suggested that PKM2 modulation alone may be insufficient to halt tumor growth and that combination therapies could be more effective. For instance, combining the PKM2 activator TEPP-46 with the glucose analog 2-deoxy-D-glucose (2-DG) has been shown to reduce cancer cell viability and slow tumor progression in vivo.
Troubleshooting Guides
Problem: Inconsistent PKM2 activation in cellular assays.
Possible Causes and Solutions:
-
Activator Stability and Solubility:
-
Troubleshooting Step: Ensure the PKM2 activator is fully dissolved in the appropriate solvent and used at the recommended concentration. Prepare fresh stock solutions regularly.
-
Protocol: Refer to the manufacturer's instructions for the specific activator (e.g., TEPP-46, DASA-58) regarding solubility and storage.
-
-
Cellular Uptake:
-
Troubleshooting Step: Verify that the activator is cell-permeable. If uptake is an issue, consider using a different activator with better cell permeability characteristics.
-
-
Assay Method:
-
Troubleshooting Step: The choice of assay to measure PKM2 activity can influence the results. The lactate dehydrogenase (LDH)-coupled assay is a common method.
-
Protocol: See the detailed experimental protocol for the LDH-coupled PKM2 activity assay below.
-
Experimental Workflow for Assessing PKM2 Activation
References
- 1. oncotarget.com [oncotarget.com]
- 2. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PKM2 Activity Assays with Compound 2
This technical support center provides troubleshooting guidance for researchers encountering issues with Pyruvate Kinase M2 (PKM2) activity assays, with a special focus on challenges arising from the use of investigational compounds, exemplified here as "Compound 2."
Frequently Asked Questions (FAQs)
Q1: What are the common methods for measuring PKM2 activity?
A1: There are two primary enzyme assays used to measure pyruvate kinase activity. The first is an indirect lactate dehydrogenase (LDH)-coupled assay. In this method, the pyruvate produced by PKM2 is converted to lactate by LDH, which involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm[1][2][3][4][5]. The second is a direct luciferase-based assay that quantifies the ATP produced by PKM2. The ATP is used by firefly luciferase to generate a luminescent signal.
Q2: I am not seeing any activity with my recombinant PKM2 enzyme. What could be the problem?
A2: A lack of enzymatic activity can stem from several factors. Ensure that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Enzyme instability can occur due to improper pH, temperature, or ionic strength of the assay buffer. For enzymes that function as dimers or tetramers, dilution into the assay buffer might lead to inactivation. It is also crucial to have all necessary components in the reaction mixture, including the substrates phosphoenolpyruvate (PEP) and ADP, as well as MgCl2 and KCl as cofactors.
Q3: My results with Compound 2 are inconsistent. What are the potential causes?
A3: Inconsistent results when testing a compound can be due to several reasons. The compound itself might be unstable in the assay buffer, leading to variable concentrations. Poorly soluble compounds can also lead to tight-binding inhibition, which can be masked by an inflated observed apparent Ki. Additionally, many small molecules, known as Pan-Assay Interference Compounds (PAINS), can produce nonspecific bioactivity through mechanisms like redox cycling, covalent adduct formation, chelation, or aggregation in aqueous media, which directly interferes with the assay outcome. It is also possible that the compound is a "tight binding inhibitor," which can display a noncompetitive phenotype and have observed apparent Ki values close to the enzyme concentration in the assay.
Q4: I am observing a decrease in absorbance at 340 nm in my LDH-coupled assay even in the absence of PKM2. Why is this happening?
A4: A background reaction in the LDH-coupled assay can be caused by contamination of the LDH enzyme preparation with other enzymes that can consume NADH. Another possibility is that your test compound, in this case, Compound 2, absorbs light at 340 nm, which can interfere with the assay readout. It is also important to consider that some compounds can cause the formation of aggregates that scatter light, which can be misinterpreted as a change in absorbance.
Troubleshooting Guide for Compound 2
Problem 1: No or Low PKM2 Activity
If you observe lower than expected or no PKM2 activity in your assay, consider the following troubleshooting steps.
| Possible Cause | Recommended Solution |
| Enzyme Inactivity | Verify the storage conditions and handling of the recombinant PKM2. Avoid repeated freeze-thaw cycles. Test the enzyme activity with a known activator like Fructose-1,6-bisphosphate (FBP) to confirm its functionality. |
| Sub-optimal Assay Conditions | Ensure the assay buffer has the correct pH, ionic strength, and contains all necessary cofactors (e.g., MgCl2, KCl). |
| Substrate Degradation | Prepare fresh substrate solutions (PEP and ADP), as they can degrade over time. |
| Incorrect Instrument Settings | Verify the settings on your spectrophotometer or plate reader, including the wavelength (340 nm for LDH-coupled assays) and temperature. |
Problem 2: Suspected Interference from Compound 2 in an LDH-Coupled Assay
When working with a new compound, it is crucial to rule out assay interference.
| Possible Cause | Recommended Solution |
| Compound 2 Absorbs at 340 nm | Run a control experiment with Compound 2 in the assay buffer without the enzyme to see if it absorbs light at 340 nm. If it does, you may need to use an alternative assay method, such as a luciferase-based assay. |
| Compound 2 is a PAIN | Many compounds can interfere with assays through various mechanisms. These are often referred to as Pan-Assay Interference Compounds (PAINS). Consider performing secondary assays to confirm the activity of Compound 2. |
| Compound 2 Aggregation | Some small molecules form aggregates in solution that can inhibit enzymes non-specifically by adsorbing the protein. This can sometimes be mitigated by including a small amount of non-ionic detergent (e.g., Triton X-100) in the assay buffer. |
| Contamination in LDH Preparation | Some commercial LDH preparations may contain contaminating enzymes. FBP contamination in the LDH enzyme has been reported to pre-activate PKM2. |
Problem 3: Inconsistent IC50 Values for Compound 2
Variability in the measured potency of your compound can be addressed with the following.
| Possible Cause | Recommended Solution |
| Compound Instability | Assess the stability of Compound 2 in your assay buffer over the time course of the experiment. |
| Tight-Binding Inhibition | If Compound 2 is a potent inhibitor, its IC50 may be close to the enzyme concentration, leading to a "tight-binding" scenario. In such cases, the IC50 will be dependent on the enzyme concentration. Consider using lower enzyme concentrations if your assay sensitivity allows. |
| Assay Format | The choice of assay can influence the outcome. The luciferase-based assay is often less prone to compound interference than the LDH-coupled assay. |
Experimental Protocols
Standard LDH-Coupled PKM2 Activity Assay
This protocol is adapted from established methods to measure PKM2 activity by monitoring the consumption of NADH.
-
Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl2.
-
Prepare the Reaction Mixture: In a suitable microplate, combine the following reagents to the final desired concentration:
-
ADP (e.g., 1 mM)
-
PEP (e.g., 0.5 mM)
-
NADH (e.g., 0.2 mM)
-
LDH (e.g., 8 U/mL)
-
Recombinant PKM2 enzyme
-
Compound 2 at various concentrations
-
Assay Buffer to the final volume
-
-
Initiate the Reaction: The reaction can be initiated by adding one of the substrates (e.g., PEP) or the enzyme.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a microplate reader.
-
Data Analysis: Calculate the rate of NADH consumption from the linear portion of the absorbance vs. time curve. The inhibitory effect of Compound 2 can be determined by comparing the rates at different compound concentrations to a vehicle control.
Visualizations
Troubleshooting Workflow for PKM2 Assays
Caption: A flowchart for troubleshooting common issues in PKM2 activity assays.
PKM2 Signaling and Assay Principle
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astx.com [astx.com]
- 3. Identification of small molecule inhibitors of pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PKM2 Activator 2 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Pyruvate Kinase M2 (PKM2) activators. Proper negative controls are crucial for validating on-target effects and avoiding misinterpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the essential negative controls for a PKM2 activator experiment?
A1: To ensure the observed effects are specifically due to the activation of PKM2, a multi-pronged approach using several types of negative controls is recommended. The most critical controls are:
-
Vehicle Control: The solvent (e.g., DMSO) used to dissolve the activator is used to control for any effects of the vehicle on the cells or enzyme.[1]
-
Inactive Compound Control: An ideal negative control is a small molecule that is structurally similar to the activator but does not activate PKM2.[2] This helps rule out off-target effects caused by the chemical scaffold.
-
Genetic Knockdown Control: Using siRNA or shRNA to specifically reduce the expression of PKM2 is a powerful way to confirm that the activator's effect is dependent on the presence of the target protein.[3][4][5]
-
Cell Line Control: Comparing the activator's effect on cells expressing PKM2 versus cells that predominantly express the constitutively active PKM1 isoform.
Q2: How do I select an appropriate inactive analog for my PKM2 activator?
A2: An ideal inactive analog should have a very similar chemical structure to your active compound but with a modification that abolishes its activity. For example, a study identified an effective activator (compound 9) and a nearly inactive analog (compound 15) where a methyl group was added to the sulfonamide, making it a useful negative control. If a known inactive analog is not available, you can test structurally related compounds from the same chemical series that showed no activity in initial screens. The key is to control for potential off-target effects of the chemical backbone itself.
Q3: How can I use siRNA as a negative control to validate my activator's specificity?
A3: This method verifies that the activator's biological effect is truly dependent on PKM2. If the activator's effect is diminished or abolished when PKM2 is knocked down, it strongly suggests on-target activity.
Experimental Approach:
-
Select siRNAs: Use at least two different siRNA sequences targeting PKM2 to control for off-target effects of the siRNA itself.
-
Use a Non-Targeting Control: A scrambled siRNA or an siRNA targeting a non-mammalian gene (like firefly luciferase) should be used as a negative control for the transfection process and general off-target effects.
-
Validate Knockdown: Before the main experiment, confirm by Western blot or qRT-PCR that the selected siRNAs effectively reduce PKM2 protein or mRNA levels, respectively.
-
Perform the Experiment: Treat cells transfected with either PKM2 siRNA or control siRNA with your activator or a vehicle control.
-
Analyze Results: If the cellular phenotype (e.g., reduced proliferation, altered metabolism) caused by the activator is significantly reduced in the PKM2-knockdown cells compared to the control siRNA-treated cells, this validates the activator's specificity.
Q4: My negative control compound is showing biological activity. What should I do?
A4: This suggests a potential off-target effect of the chemical scaffold.
Troubleshooting Steps:
-
Confirm Lack of PKM2 Activation: First, ensure the negative control compound does not activate recombinant PKM2 in a purified enzyme assay. This isolates the compound's effect on the enzyme from its effect in a complex cellular environment.
-
Use a Genetic Control: Perform a PKM2 knockdown (siRNA) experiment. If the negative control compound still shows activity in cells lacking PKM2, it confirms an off-target mechanism.
-
Consider Pan-Assay Interference Compounds (PAINS): Some chemical structures are known to interfere with assays non-specifically. Check if your compound's scaffold is a known PAIN.
-
Select a Different Control: If possible, switch to a structurally distinct inactive analog to see if the off-target effect persists.
Experimental Protocols
Protocol 1: LDH-Coupled PKM2 Enzymatic Assay
This is a standard method to measure PKM2 activity in vitro by monitoring the production of pyruvate.
Principle: PKM2 converts phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then converts pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH is measured by the change in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)
-
ADP (Adenosine 5'-diphosphate)
-
PEP (Phosphoenolpyruvate)
-
NADH (Nicotinamide adenine dinucleotide, reduced)
-
LDH (Lactate dehydrogenase)
-
PKM2 Activator 2 and Negative Control compound
-
FBP (Fructose-1,6-bisphosphate) - as a positive control for activation
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a master mix containing assay buffer, ADP, PEP, NADH, and LDH.
-
In the 96-well plate, add your PKM2 activator, negative control, vehicle control (e.g., DMSO), or FBP (positive control) to respective wells.
-
Add the recombinant PKM2 enzyme to all wells except for a "no enzyme" negative control. Incubate for 15-30 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding the master mix to all wells.
-
Immediately place the plate in a spectrophotometer pre-set to 30-37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance curve. The rate is proportional to PKM2 activity.
Protocol 2: Cellular Validation using siRNA
Procedure:
-
Cell Seeding: Seed cells (e.g., A549 or H1299, which express high levels of PKM2) in 6-well or 12-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection:
-
On the following day, prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Use PKM2-specific siRNA and a non-targeting control siRNA.
-
Add the complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically to achieve maximum knockdown.
-
-
Confirmation of Knockdown (Optional but Recommended): Harvest a subset of cells 48-72 hours post-transfection and perform Western blotting or qRT-PCR for PKM2 to confirm target knockdown.
-
Activator Treatment: Re-plate the transfected cells for your primary assay (e.g., proliferation, metabolic flux). Allow cells to adhere, then treat with this compound, the inactive control, or a vehicle control for the desired duration.
-
Endpoint Analysis: Perform the desired cellular assay (e.g., CellTiter-Glo for viability, Seahorse for metabolic analysis, or lactate production assay). Compare the results between the control siRNA and PKM2 siRNA groups to determine target dependency.
Data Presentation
Table 1: Comparison of Negative Control Strategies
| Control Type | Principle | Pros | Cons |
| Vehicle Control | Controls for effects of the compound solvent (e.g., DMSO). | Simple, essential baseline. | Does not control for off-target effects of the compound scaffold. |
| Inactive Analog | A structurally related molecule that lacks activity against PKM2. | Best control for scaffold-specific off-target effects. | May not always be available; can be difficult to synthesize. |
| PKM2 siRNA/shRNA | Genetically reduces PKM2 protein levels to confirm target dependency. | High specificity for the target; definitively proves on-target effect in cells. | Requires transfection optimization; potential for siRNA off-target effects. |
| PKM2 Inhibitor | A known inhibitor (e.g., Shikonin) used to show the assay can be modulated in the opposite direction. | Confirms assay responsiveness and specificity. | Does not control for off-target effects of the activator compound. |
| Catalytically Inactive Mutant | Expressing a PKM2 mutant (e.g., K422R) that cannot perform catalysis. | Differentiates between enzymatic and non-glycolytic functions of PKM2. | Requires generation of stable cell lines; complex experimental setup. |
Table 2: Potency of Known PKM2 Activators
| Compound | Type | Potency (AC₅₀) | Reference |
| TEPP-46 (ML265) | Synthetic Small Molecule | 92 nM | |
| DASA-58 | Synthetic Small Molecule | 380 nM | |
| FBP | Endogenous Activator | ~25 µM |
AC₅₀ (Half Maximal Activating Concentration) is the concentration required to achieve 50% of the maximum enzyme activation. A lower value indicates higher potency.
Visualizations
Caption: PKM2 exists in equilibrium between an inactive dimer and an active tetramer.
Caption: Workflow for validating a specific PKM2 activator using negative controls.
Caption: Troubleshooting guide for when a negative control compound shows activity.
References
- 1. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyruvate kinase M2-specific siRNA induces apoptosis and tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computer‐aided identification of a novel pyruvate kinase M2 activator compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY294002 inhibits the Warburg effect in gastric cancer cells by downregulating pyruvate kinase M2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Specific Responses to PKM2 Activator 2
Welcome to the technical support center for researchers utilizing PKM2 activator 2. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, and other activators like TEPP-46 and DASA-58, function by promoting the tetrameric conformation of the pyruvate kinase M2 (PKM2) enzyme.[1] In many cancer cells, PKM2 exists predominantly in a less active dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce the building blocks necessary for rapid cell proliferation. By stabilizing the highly active tetrameric form, PKM2 activators enhance the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby reversing this metabolic phenotype and promoting a state less conducive to biosynthesis.[2]
Q2: Why am I not observing a significant decrease in cell viability after treating my cancer cell line with a PKM2 activator?
A2: It is a common observation that PKM2 activators alone do not induce significant cell death in many cancer cell lines under standard cell culture conditions.[3][4] The primary role of these activators is to reprogram cellular metabolism rather than to act as a direct cytotoxic agent. The metabolic shift induced by PKM2 activation can, however, create vulnerabilities that can be exploited by other therapeutic agents. For instance, combining PKM2 activators with glucose analogs like 2-deoxy-D-glucose (2-DG) has been shown to synergistically reduce cancer cell viability.[3]
Q3: I am seeing conflicting results in the literature regarding the effect of PKM2 activators on lactate production. Why is this?
A3: The conflicting reports on lactate production following PKM2 activation can be attributed to several factors, including the specific activator used, the cell line, and the experimental conditions. For example, in H1299 lung cancer cells, the activator TEPP-46 was reported to increase lactate secretion, while another activator, DASA-58, was shown to decrease it in a separate study. These discrepancies may arise from off-target effects of the specific compounds, differences in the genetic and metabolic background of the cell lines, or variations in experimental protocols. It is crucial to carefully document all experimental parameters and consider the specific context when interpreting results.
Troubleshooting Guide
Issue 1: Inconsistent results between experimental replicates with PKM2 activators.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Monitor and maintain stable pH and nutrient levels in the culture medium, as these can significantly influence cellular metabolism.
-
-
Possible Cause: Degradation or improper storage of the PKM2 activator.
-
Solution: Store the PKM2 activator according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Pipetting errors or inaccurate drug concentrations.
-
Solution: Calibrate pipettes regularly. Prepare a stock solution of the activator in a suitable solvent (e.g., DMSO) and perform serial dilutions to ensure accurate final concentrations in your experiments. Include a vehicle control (e.g., DMSO alone) in all experiments.
-
Issue 2: No significant change in PKM2 activity is observed after treatment with an activator.
-
Possible Cause: The cell line may have very low endogenous PKM2 expression or predominantly express the PKM1 isoform.
-
Solution: Confirm the expression of PKM2 in your cell line using Western blotting or qPCR. Some cell lines may express the constitutively active PKM1 isoform, which is not allosterically regulated by these activators.
-
-
Possible Cause: The assay conditions are not optimal for detecting changes in PKM2 activity.
-
Solution: Optimize the pyruvate kinase activity assay. Ensure that the concentrations of substrates (PEP and ADP) and the coupling enzyme (LDH) are not limiting. Refer to the detailed protocol provided below. It is also important to establish a baseline PKM2 activity in untreated cells.
-
-
Possible Cause: The concentration of the activator is too low.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of the PKM2 activator for your specific cell line. The effective concentration can vary between cell types.
-
Quantitative Data on Cell Line Specific Responses
The following tables summarize the effects of different PKM2 activators on various cancer cell lines.
Table 1: Effect of PKM2 Activators on Cell Viability
| Activator | Cell Line | Concentration | Effect on Viability | Reference |
| TEPP-46 | H1299 (Lung) | 30 µM | No significant change | |
| TEPP-46 + 2-DG | H1299 (Lung) | TEPP-46: 30 µM, 2-DG: 1 mM | Decreased viability | |
| TEPP-46 + 2-DG | A549 (Lung) | TEPP-46: 30 µM, 2-DG: 1 mM | Decreased viability | |
| TEPP-46 + 2-DG | MCF7 (Breast) | TEPP-46: 30 µM, 2-DG: 1 mM | Decreased viability | |
| TEPP-46 + 2-DG | MDA-MB-231 (Breast) | TEPP-46: 30 µM, 2-DG: 1 mM | Decreased viability | |
| TEPP-46 + 2-DG | SK-BR-3 (Breast) | TEPP-46: 30 µM, 2-DG: 1 mM | Decreased viability | |
| DASA-58 | Breast Cancer Cell Lines | 15 µM | No clear effect on proliferation |
Table 2: Effect of PKM2 Activators on Glucose Consumption and Lactate Production
| Activator | Cell Line | Concentration | Effect on Glucose Consumption | Effect on Lactate Production | Reference |
| TEPP-46 | H1299 (Lung) | 30 µM | Increased | Increased | |
| DASA-58 | H1299 (Lung) | 40 µM | No significant change | Decreased | |
| DASA-58 | Breast Cancer Cell Lines | 30-60 µM | Not specified | Increased | |
| TEPP-46 | Breast Cancer Cell Lines | Not specified | Not specified | Increased in MDA-MB-231 and MDA-MB-468 |
Experimental Protocols
Pyruvate Kinase Activity Assay (LDH-Coupled Method)
This protocol describes a common method for measuring the activity of pyruvate kinase in cell lysates by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH.
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP) stock solution (e.g., 50 mM)
-
Adenosine diphosphate (ADP) stock solution (e.g., 50 mM)
-
Nicotinamide adenine dinucleotide (NADH) stock solution (e.g., 10 mM)
-
Lactate Dehydrogenase (LDH) (e.g., from rabbit muscle, ~1000 units/mL)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
96-well clear, flat-bottom plate
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm in kinetic mode
Procedure:
-
Cell Lysate Preparation: a. Culture cells to the desired confluency and treat with the PKM2 activator or vehicle control for the desired time. b. Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Keep the lysate on ice.
-
Assay Reaction Mixture Preparation: a. Prepare a master mix of the assay reaction components. For each reaction, you will need:
- Assay Buffer
- PEP (final concentration 0.5 mM)
- ADP (final concentration 1 mM)
- NADH (final concentration 0.2 mM)
- LDH (e.g., 5-10 units/mL) b. The total volume of the reaction mixture will depend on the plate format (e.g., 200 µL for a 96-well plate).
-
Kinetic Measurement: a. Add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well of the 96-well plate. b. Add the assay reaction mixture to each well to initiate the reaction. c. Immediately place the plate in the spectrophotometer pre-warmed to 37°C. d. Measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis: a. Plot the absorbance at 340 nm versus time. b. Determine the initial linear rate of the reaction (ΔA340/min). c. Calculate the PKM2 activity using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Activity (µmol/min/mg) = (ΔA340/min) / (6.22 * mg of protein in the assay * path length in cm)
Visualizations
PKM2 Signaling Pathway
References
- 1. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to PKM2 Activator 2 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PKM2 activator 2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that allosterically activates pyruvate kinase M2 (PKM2). It binds to a site on PKM2 that is distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[1] This binding stabilizes the active tetrameric conformation of PKM2, increasing its enzymatic activity.[1][2] By forcing PKM2 into its active state, the activator reverses the Warburg effect, shifting cancer cell metabolism from anabolic processes towards catabolic ATP production.[2]
Q2: What is the expected outcome of successful this compound treatment in cancer cells?
Successful treatment with a PKM2 activator is expected to induce a shift in cellular metabolism. This includes a decrease in the levels of glycolytic intermediates that fuel anabolic pathways and an increase in pyruvate production.[3] This metabolic reprogramming can lead to the inhibition of tumor growth and may sensitize cancer cells to other therapies. Specifically, activation of PKM2 can lead to an increased dependence on extracellular serine, a phenomenon known as serine auxotrophy.
Q3: Are there known small molecule activators of PKM2 similar to this compound?
Yes, several small molecule activators of PKM2 have been developed and characterized. Two of the most well-studied are TEPP-46 and DASA-58. These compounds have been shown to effectively activate PKM2 and inhibit tumor growth in preclinical models. Another reported activator is ML-265.
Troubleshooting Guide
Problem 1: Lack of Efficacy or Observed Resistance to this compound
Q1.1: My cancer cell line is not responding to this compound. What are the potential reasons?
Several factors could contribute to a lack of response:
-
Low PKM2 Expression: The cell line may not express sufficient levels of PKM2 for the activator to have a significant effect.
-
PKM2 Mutations: Mutations in the PKM2 gene can alter the enzyme's structure and function, potentially preventing the activator from binding or inducing the conformational change to the active tetrameric state.
-
Metabolic Flexibility: Cancer cells may possess metabolic flexibility that allows them to adapt to the metabolic stress induced by PKM2 activation. This can involve upregulation of alternative metabolic pathways to compensate for the reduction in glycolytic intermediates for biosynthesis.
-
Non-Metabolic Functions of PKM2: PKM2 has non-metabolic roles, such as acting as a protein kinase and a transcriptional coactivator in the nucleus. Resistance may arise if the oncogenic phenotype is driven by these non-metabolic functions, which may not be directly targeted by the activator.
-
Drug Efflux: The cancer cells may actively pump the this compound out of the cell through efflux pumps.
Q1.2: How can I investigate the cause of resistance in my cell line?
Here is a systematic approach to troubleshooting resistance:
-
Confirm PKM2 Expression: Verify the expression level of PKM2 in your cell line using Western blot or qPCR.
-
Sequence the PKM2 Gene: Check for mutations in the PKM2 gene that might affect activator binding or enzyme function.
-
Assess PKM2 Oligomeric State: Determine the ratio of the active tetrameric form to the less active dimeric/monomeric form of PKM2 in the presence and absence of the activator. This can be done using size-exclusion chromatography or native gel electrophoresis followed by Western blot.
-
Metabolic Profiling: Perform metabolomics analysis to identify any compensatory metabolic pathways that are upregulated upon treatment with the this compound.
-
Investigate Nuclear PKM2: Examine the levels of PKM2 in the nucleus, as nuclear PKM2 has non-metabolic functions that contribute to proliferation and may not be affected by activators that primarily target its metabolic activity.
Q1.3: What are some strategies to overcome resistance to this compound?
-
Combination Therapies: Combining this compound with other therapeutic agents can be an effective strategy. For example, since PKM2 activation increases glucose consumption, combining it with a glycolysis inhibitor like 2-deoxy-D-glucose (2-DG) has been shown to reduce cancer cell viability.
-
Targeting Downstream Pathways: If resistance is due to the non-metabolic functions of PKM2, consider targeting the downstream signaling pathways that are regulated by nuclear PKM2, such as HIF-1α, β-catenin, or STAT3.
-
Targeting Compensatory Metabolic Pathways: If metabolic profiling reveals the upregulation of a specific compensatory pathway, such as serine synthesis, combining the PKM2 activator with an inhibitor of that pathway could be effective.
Problem 2: Unexpected Cellular Responses or Off-Target Effects
Q2.1: I'm observing unexpected changes in gene expression after treatment with this compound. Why is this happening?
While PKM2 activators primarily target the enzyme's metabolic function, the resulting metabolic shifts can have downstream effects on gene expression. For example, altering the levels of metabolic intermediates can impact epigenetic modifications and cellular signaling pathways that regulate transcription. Additionally, by promoting the tetrameric form, the activator may reduce the pool of dimeric PKM2 available to translocate to the nucleus and act as a transcriptional co-activator.
Q2.2: The treatment is causing cytotoxicity in my non-cancerous control cells. What could be the reason?
Although PKM2 is predominantly expressed in proliferating cells like cancer cells, some normal proliferating tissues also express PKM2. It is important to test a range of concentrations to determine a therapeutic window where the activator is effective against cancer cells with minimal toxicity to normal cells.
Data Presentation
Table 1: Potency of Small Molecule PKM2 Activators
| Compound | AC50 (nM) | Cell Line | Reference |
| This compound | 66 | Not Specified | |
| ML-265 | 70 | Recombinant Human PKM2 | |
| TEPP-46 | Not Specified | Not Specified | |
| DASA-58 | Not Specified | Not Specified |
Table 2: Metabolic Effects of PKM2 Activation with TEPP-46 in H1299 Lung Cancer Cells
| Treatment | Glucose Consumption (mM) at 48 hr | Lactate Secretion (mM) at 48 hr | Reference |
| Vehicle (DMSO) | 1.6 ± 0.6 | 2.5 ± 0.3 | |
| TEPP-46 | 3.6 ± 0.4 | 4.8 ± 0.4 |
Experimental Protocols
1. Pyruvate Kinase (PK) Activity Assay
This assay measures the enzymatic activity of PKM2 in cell lysates.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
PK activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Substrates: Phosphoenolpyruvate (PEP), ADP
-
Coupling enzyme: Lactate dehydrogenase (LDH)
-
NADH
-
96-well plate
-
Spectrophotometer
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Prepare a reaction mixture containing PK activity assay buffer, ADP, PEP, LDH, and NADH.
-
Add a standardized amount of cell lysate to the reaction mixture in a 96-well plate.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+ and is proportional to PK activity.
-
Calculate PK activity relative to total protein concentration.
-
2. Assessment of PKM2 Oligomerization by Western Blot
This protocol allows for the visualization of the different oligomeric states of PKM2.
-
Materials:
-
Native lysis buffer (without denaturing agents)
-
Native PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibody against PKM2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
-
Procedure:
-
Lyse cells in native lysis buffer.
-
Run the lysates on a native PAGE gel to separate proteins based on their size and charge in their native conformation.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PKM2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate. The different bands will correspond to the monomeric, dimeric, and tetrameric forms of PKM2.
-
Visualizations
Caption: Regulation of PKM2 oligomeric state by activators and inhibitors.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: Workflow for experimentally validating the effects of this compound.
References
Validation & Comparative
Validating Target Engagement of PKM2 Activators in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of methodologies for validating the target engagement of Pyruvate Kinase M2 (PKM2) activators in cells. We present objective comparisons of product performance with supporting experimental data and detailed protocols for key validation assays.
Introduction to PKM2 Activation and Target Engagement
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells and proliferating tissues. It primarily exists in two conformational states: a highly active tetramer and a less active dimer. Small molecule activators promote the formation of the stable, active tetrameric state, thereby enhancing glycolytic flux. Validating that a PKM2 activator directly binds to and modulates the activity of PKM2 within the complex cellular environment is a critical step in drug development. This guide will focus on comparing the cellular engagement of well-characterized PKM2 activators, TEPP-46 and DASA-58, as representative examples.
Comparative Efficacy of PKM2 Activators
The potency of PKM2 activators can be quantified both biochemically and within a cellular context. The half-maximal activation concentration (AC50) is typically determined using purified recombinant PKM2, while the half-maximal effective concentration (EC50) is measured in cellular assays.
| Activator | Biochemical Potency (AC50, Recombinant PKM2) | Cellular Potency (EC50, A549 cells) | Reference(s) |
| TEPP-46 | 92 nM | Not explicitly reported, but cellular activity observed in the low micromolar range. | [1][2] |
| DASA-58 | 38 nM | 19.6 µM | [1][2] |
Note: The difference between biochemical and cellular potency can be attributed to factors such as cell permeability, off-target effects, and cellular metabolism of the compound.
Experimental Methodologies for Validating Target Engagement
Several orthogonal methods can be employed to validate the direct interaction of a small molecule with PKM2 in cells and to characterize its downstream functional consequences.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular environment. The principle is based on the thermal stabilization of a protein upon ligand binding.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a human cancer cell line known to express PKM2 (e.g., A549 lung carcinoma cells) to 80-90% confluency.
-
Treat the cells with the PKM2 activator at various concentrations (e.g., 0.1 to 100 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C in a humidified incubator.
-
-
Heat Challenge:
-
After incubation, harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellets in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include an unheated control sample.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by three cycles of rapid freezing in liquid nitrogen followed by thawing at room temperature.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration using a standard method like the BCA assay.
-
Analyze the amount of soluble PKM2 at each temperature by Western blotting using a specific anti-PKM2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized amount of soluble PKM2 as a function of temperature for both the vehicle- and activator-treated samples. A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
-
LDH-Coupled Pyruvate Kinase Activity Assay
This biochemical assay measures the enzymatic activity of PKM2 from cell lysates. The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH)-mediated oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[3]
Experimental Protocol: LDH-Coupled PKM2 Activity Assay
-
Cell Lysis:
-
Treat cultured cells (e.g., A549) with the PKM2 activator or vehicle control for a specified time.
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Assay Reaction Mixture:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 100 mM KCl, and 10 mM MgCl2.
-
To the reaction buffer, add the following components to their final concentrations:
-
0.2 mM Phosphoenolpyruvate (PEP)
-
0.5 mM ADP
-
0.2 mM NADH
-
~5 units/mL Lactate Dehydrogenase (LDH)
-
-
-
Kinetic Measurement:
-
Add a small amount of cell lysate (e.g., 10-20 µg of total protein) to the reaction mixture in a 96-well plate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease is proportional to the PKM2 activity.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Compare the PKM2 activity in lysates from activator-treated cells to that of vehicle-treated cells.
-
Phenotypic Assay: Induction of Serine Auxotrophy
Activation of PKM2 shunts glycolytic intermediates towards pyruvate production, thereby reducing the flux into branching biosynthetic pathways like serine synthesis. This can induce a dependency on exogenous serine for cell proliferation, a state known as serine auxotrophy.
Experimental Protocol: Serine Auxotrophy Assay
-
Cell Seeding:
-
Seed cancer cells (e.g., A549) in 96-well plates at a low density in complete growth medium.
-
-
Treatment:
-
After allowing the cells to attach overnight, replace the medium with a serine-free medium supplemented with the PKM2 activator at various concentrations. Include control wells with complete medium and with serine-free medium containing the vehicle.
-
-
Cell Proliferation Measurement:
-
Incubate the cells for 72 hours.
-
Assess cell viability and proliferation using a standard method such as the MTT assay or by direct cell counting.
-
-
Data Analysis:
-
Compare the proliferation of cells treated with the PKM2 activator in serine-free medium to the controls. A significant reduction in proliferation in the absence of serine upon treatment with the activator confirms a functional consequence of PKM2 activation.
-
Visualizing Key Pathways and Workflows
PKM2 Activation Signaling Pathway
Caption: PKM2 activation pathway.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: CETSA experimental workflow.
LDH-Coupled PKM2 Activity Assay Principle
References
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Monitoring PKM2 Activator Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for assessing the binding of activators to Pyruvate Kinase M2 (PKM2), a critical target in cancer metabolism. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Introduction to PKM2 and its Activation
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which promotes the accumulation of glycolytic intermediates that are diverted into biosynthetic pathways to support rapid cell proliferation. Small molecule activators that stabilize the more active tetrameric form of PKM2 are therefore of significant interest as potential cancer therapeutics. Assessing the direct engagement of these activators with PKM2 in a cellular context is crucial for their development.
I. Cellular Thermal Shift Assay (CETSA) for PKM2 Activator Binding
CETSA is a powerful technique to verify drug-target engagement in a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.[2] Binding of a small molecule activator to PKM2 increases its stability, resulting in a higher melting temperature. This shift in thermal stability is then quantified, typically by Western blotting.
A. Experimental Workflow
The general workflow for a CETSA experiment to assess PKM2 activator binding is depicted below.
B. Detailed Experimental Protocol: CETSA for this compound
This protocol outlines the steps for performing a CETSA experiment to confirm the binding of a hypothetical "this compound" to endogenous PKM2 in a cancer cell line (e.g., H1299 or A549).
Materials:
-
PKM2-expressing cancer cell line (e.g., H1299)
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., liquid nitrogen, 37°C water bath)
-
High-speed refrigerated centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, blocking buffer, primary anti-PKM2 antibody, HRP-conjugated secondary antibody, ECL substrate, and imaging system)
Procedure:
-
Cell Culture and Treatment:
-
Culture H1299 cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Preparation:
-
Harvest cells by trypsinization, wash twice with ice-cold PBS, and resuspend the cell pellet in PBS containing a protease inhibitor cocktail.
-
Adjust the cell density to a concentration of 2 x 10⁶ cells/mL.[2]
-
-
Thermal Challenge:
-
Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.[2]
-
Heat the samples in a thermal cycler for 3 minutes at a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments), followed by a 3-minute cooling step at 25°C.[3] Include a non-heated control sample (room temperature).
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by performing three cycles of freeze-thaw. This can be achieved by alternating between freezing in liquid nitrogen and thawing in a 37°C water bath.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble PKM2:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Perform Western blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for PKM2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each heated sample to the non-heated control.
-
Plot the normalized intensity of soluble PKM2 against the corresponding temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the activator-treated sample indicates target engagement.
-
II. PKM2 Activation and Downstream Signaling
PKM2 activators promote the formation of the active tetrameric state of the enzyme. This has significant consequences for cellular metabolism and signaling.
References
A Comparative Guide to Small Molecule Activators of Pyruvate Kinase M2: PKM2 Activator 2 vs. TEPP-46 and DASA-58
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three small molecule activators of Pyruvate Kinase M2 (PKM2): PKM2 activator 2 (also known as compound 28), TEPP-46, and DASA-58. The objective is to present a clear, data-driven comparison of their biochemical potency, mechanism of action, and effects on cellular metabolism to aid researchers in selecting the appropriate tool compound for their studies.
Introduction to PKM2 Activation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is predominantly expressed in cancer cells and proliferating tissues. It exists in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is favored, leading to a metabolic shift known as the Warburg effect, which supports anabolic processes required for rapid cell growth. Small molecule activators that stabilize the active tetrameric form of PKM2 are valuable tools for studying cancer metabolism and as potential therapeutic agents.[1][2] This guide focuses on comparing the performance of this compound with two other widely used activators, TEPP-46 and DASA-58.
Biochemical Potency and Efficacy
The potency of these small molecule activators is a critical parameter for their application in both biochemical and cell-based assays. The half-maximal activation concentration (AC50) is a common metric used to quantify their potency.
| Compound | Chemical Structure | CAS Number | AC50 (nM) | Assay Method |
| This compound | N-(4-(2,6-difluorophenylsulfonyl)piperazin-1-yl)naphthalene-2-sulfonamide | 1186660-06-9 | 66 | Luciferase-coupled assay |
| TEPP-46 | N-(4-((6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)methyl)phenyl)-3-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide | 1399805-08-9 | 92 | Not Specified |
| DASA-58 | 1-(2,6-difluorophenylsulfonyl)-4-(2,3-dihydrobenzo[b][2][3]dioxin-6-ylsulfonyl)piperazine | 1186654-00-1 | 38 | Not Specified |
Table 1: Comparison of Biochemical Potency of PKM2 Activators. AC50 values indicate the concentration of the compound required to achieve 50% of the maximum enzyme activation. Lower values indicate higher potency. Data for TEPP-46 and DASA-58 are from a comparative study, while the data for this compound is from the manufacturer.[1]
Mechanism of Action: Stabilizing the Active Tetramer
All three activators share a common mechanism of action: they bind to PKM2 and promote the formation and stabilization of the active tetrameric conformation. This contrasts with the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP), which also promotes the tetrameric state. Structural studies have revealed that small molecule activators like TEPP-46 and DASA-58 bind to a pocket at the subunit interface of PKM2, a site distinct from the FBP binding site. This binding effectively locks the enzyme in its active tetrameric form, making it resistant to inhibition by phosphotyrosine-containing proteins, a key regulatory mechanism in cancer cells.
Figure 1: PKM2 Activation. Small molecule activators promote the transition from the inactive dimeric form to the active tetrameric form of PKM2.
Cellular Effects: Reversing the Warburg Effect
By forcing PKM2 into its active state, these small molecule activators can reverse the metabolic phenotype of cancer cells. Activation of PKM2 enhances the conversion of phosphoenolpyruvate (PEP) to pyruvate, thereby increasing the flux through the latter stages of glycolysis and into the TCA cycle. This leads to a decrease in the production of lactate, a hallmark of the Warburg effect.
| Activator | Cell Line | Effect on Lactate Production |
| TEPP-46 | H1299 | Increased lactate secretion |
| DASA-58 | H1299 | Not specified to increase lactate secretion |
Table 2: Effects of PKM2 Activators on Lactate Production. Studies have shown that TEPP-46 can increase lactate secretion in H1299 cells, while similar effects for DASA-58 were not observed in the same study. The effect of this compound on lactate production has not been reported in comparative studies.
Experimental Protocols
PKM2 Activity Assay (Coupled Enzyme Assay)
This assay measures the rate of pyruvate production by PKM2, which is coupled to the oxidation of NADH by lactate dehydrogenase (LDH). The decrease in NADH is monitored by the change in absorbance at 340 nm.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Small molecule activator (this compound, TEPP-46, or DASA-58) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, PEP, ADP, LDH, and NADH.
-
Add the small molecule activator at various concentrations to the wells of the microplate. Include a DMSO control.
-
Add recombinant PKM2 to initiate the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Calculate the initial reaction velocity for each concentration of the activator.
-
Plot the reaction velocity against the activator concentration and fit the data to a suitable model to determine the AC50 value.
Figure 2: PKM2 Coupled Enzyme Assay. The activity of PKM2 is measured by coupling pyruvate production to the LDH-mediated oxidation of NADH.
Cellular Lactate Production Assay
This assay measures the amount of lactate secreted by cells into the culture medium following treatment with a PKM2 activator.
Materials:
-
Cancer cell line (e.g., H1299)
-
Cell culture medium and supplements
-
Small molecule activator (this compound, TEPP-46, or DASA-58) dissolved in DMSO
-
Lactate assay kit (commercially available)
-
96-well plate for cell culture
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PKM2 activator or DMSO as a control.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
Collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or total protein content.
Conclusion
This compound, TEPP-46, and DASA-58 are all potent small molecule activators of PKM2 that function by stabilizing the active tetrameric form of the enzyme. While they share a common mechanism of action, their biochemical potencies differ, with DASA-58 being the most potent in the reported comparative study, followed by TEPP-46. This compound exhibits a potency in a similar nanomolar range. The choice of activator will depend on the specific requirements of the experiment, including the desired potency and the cellular context being investigated. The provided experimental protocols can be used to directly compare these activators in-house to determine the most suitable compound for a particular research application. Further head-to-head comparative studies are needed to fully elucidate the relative advantages of each compound in various biological systems.
References
A Comparative Guide to Pharmacological and Genetic Activation of Pyruvate Kinase M2 (PKM2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two primary methodologies for activating the M2 isoform of Pyruvate Kinase (PKM2): pharmacological activation using small-molecule compounds and genetic activation through molecular biology techniques. The aim is to delineate the mechanisms, functional consequences, and experimental considerations for each approach, supported by experimental data and detailed protocols.
Introduction to PKM2 Activation
Pyruvate Kinase M2 (PKM2) is a key enzyme in glycolysis, catalyzing the conversion of phosphoenolpyruvate (PEP) to pyruvate. In many cancer cells, PKM2 is predominantly found in a low-activity dimeric state, which slows down glycolysis and allows for the accumulation of upstream glycolytic intermediates. This metabolic shift, known as the Warburg effect, diverts glucose metabolites into biosynthetic pathways (e.g., pentose phosphate pathway, serine synthesis) that support rapid cell proliferation.[1][2]
Activating PKM2 forces it into its highly active tetrameric state, which functions similarly to the constitutively active PKM1 isoform found in normal differentiated tissues.[3] This enhanced enzymatic activity accelerates the conversion of PEP to pyruvate, reversing the Warburg effect and limiting the availability of biosynthetic precursors, thereby presenting a potential therapeutic strategy against cancer.[3][4] This guide compares the direct application of a pharmacological agent, referred to here as a representative "PKM2 activator," against genetic strategies that enforce a constitutively active pyruvate kinase state.
Mechanisms of Activation
The two approaches achieve PKM2 activation through fundamentally different mechanisms, impacting not only its metabolic function but also its non-canonical roles.
Pharmacological Activation: Small-molecule activators are allosteric modulators. They bind to a specific pocket on the PKM2 protein, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP), stabilizing the enzyme in its active tetrameric conformation. This locks the enzyme in a state of high catalytic activity, promoting glycolytic flux. Several classes of potent activators have been developed, including quinolone sulfonamides and compounds like TEPP-46.
References
- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]
- 4. In vivo tumor growth inhibition by novel PKM2 cancer metabolism modulators. - ASCO [asco.org]
A Comparative Guide: Efficacy of PKM2 Activator vs. PKM1 Expression in Reprogramming Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key strategies for modulating the metabolic landscape of cancer cells: the pharmacological activation of Pyruvate Kinase M2 (PKM2) and the genetic expression of its isoform, Pyruvate Kinase M1 (PKM1). By examining their respective impacts on cellular metabolism, signaling, and tumorigenesis, this document aims to inform research and therapeutic development in oncology.
Introduction
Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect—a preference for aerobic glycolysis even in the presence of ample oxygen. Pyruvate kinase (PK), which catalyzes the final, rate-limiting step of glycolysis, is a critical regulator of this metabolic phenotype. The M2 isoform of PK (PKM2) is predominantly expressed in cancer cells, existing in a less active dimeric form that diverts glycolytic intermediates towards anabolic pathways, thereby supporting cell proliferation. In contrast, the M1 isoform (PKM1), expressed in most differentiated tissues, is a constitutively active tetramer that promotes efficient ATP production through oxidative phosphorylation.
The distinct roles of these isoforms have positioned them as therapeutic targets. The activation of PKM2 aims to convert the less active dimer into a highly active tetramer, effectively mimicking the function of PKM1. This guide evaluates the efficacy of a representative PKM2 activator, TEPP-46, in comparison to the direct expression of PKM1 in cancer cells.
Comparative Data on Metabolic Reprogramming
The following table summarizes the quantitative effects of PKM1 expression and PKM2 activation on key metabolic parameters in cancer cells.
| Parameter | PKM1 Expression | PKM2 Activation (TEPP-46) | Reference |
| Pyruvate Kinase Activity | Constitutively high | Increased (AC50 = 92 nM for recombinant human PKM2) | [1] |
| Lactate Production | Increased (~1.5-fold in fibroblasts) | Increased glucose consumption and lactate secretion in H1299 cells | [2][3] |
| Oxygen Consumption | Enhanced | - | [4] |
| Ketone Body Production | Abrogated expression of ketogenic enzymes | Increased β-Hydroxybutyrate accumulation (~1.4-fold in fibroblasts with PKM2 overexpression) | [2] |
| Glycolytic Intermediates | - | Lowered intracellular pools of glucose, glucose-6-phosphate, and fructose-1,6-bisphosphate | |
| Tumor Growth | Suppressed in xenograft models | Suppressed in xenograft models |
Signaling Pathways
Both PKM1 expression and PKM2 activation impact key signaling pathways that regulate cancer cell metabolism and survival.
PKM1 Expression and Associated Signaling
PKM1 expression is generally associated with a metabolic state that does not favor tumorigenesis. Its high catalytic activity channels glucose flux towards pyruvate and subsequent oxidative phosphorylation, limiting the availability of glycolytic intermediates for anabolic processes. This can lead to reduced signaling through pathways that are dependent on these intermediates.
PKM2 and its Regulation by Signaling
PKM2, in its dimeric form, can translocate to the nucleus and act as a protein kinase, influencing gene transcription. It interacts with and modulates the activity of key transcription factors like HIF-1α and STAT3, promoting the expression of genes involved in glycolysis and cell proliferation. Furthermore, PKM2 overexpression can induce NF-κB-dependent autophagy.
Caption: PKM2 signaling in cancer cells.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments used to assess the efficacy of PKM2 activators and PKM1 expression.
Caption: Workflow for Pyruvate Kinase Activity Assay.
Caption: Western Blotting Experimental Workflow.
Experimental Protocols
Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Activity Assay
This assay measures pyruvate kinase activity by coupling the production of pyruvate to the LDH-catalyzed oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Reagents:
-
Reaction Buffer: 50 mM Imidazole-HCl (pH 7.6), 120 mM KCl, 62 mM MgSO4
-
Substrates: 45 mM Adenosine diphosphate (ADP), 45 mM Phosphoenolpyruvate (PEP)
-
Coupling System: 6.6 mM NADH, Lactate Dehydrogenase (1300-1400 units/ml)
-
Enzyme Sample: Cell lysate or purified enzyme diluted to yield a rate of 0.02-0.04 ΔA/minute.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ADP, PEP, NADH, and LDH in a cuvette.
-
Incubate the mixture in a spectrophotometer at 25°C for 4-5 minutes to reach temperature equilibrium and establish a blank rate.
-
Initiate the reaction by adding the diluted enzyme sample.
-
Record the decrease in absorbance at 340 nm for 4-5 minutes.
-
Calculate the rate of NADH oxidation (ΔA340/minute) from the initial linear portion of the curve. One unit of activity corresponds to the oxidation of one micromole of NADH per minute.
Western Blot Analysis for PKM1 and PKM2 Expression
This technique is used to detect and quantify the expression levels of PKM1 and PKM2 proteins in cell or tissue samples.
Procedure:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for either PKM1 or PKM2.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, which is then captured on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both the pharmacological activation of PKM2 with agents like TEPP-46 and the genetic expression of PKM1 represent viable strategies for reversing the Warburg effect and suppressing tumor growth. PKM2 activators offer the advantage of temporal control and potential for systemic delivery, effectively forcing the endogenous PKM2 into a more PKM1-like, highly active state. This leads to an increase in glycolytic flux and can sensitize cancer cells to other metabolic inhibitors.
Conversely, the expression of PKM1 provides a more constitutive and potentially complete shift towards an oxidative metabolic phenotype. Studies have shown that PKM1 expression can lead to increased lactate production in some contexts, while also promoting mitochondrial respiration.
The choice between these two approaches will depend on the specific research question or therapeutic goal. PKM2 activators are promising as standalone or combination therapies, while the study of PKM1 expression provides a valuable genetic tool to understand the fundamental metabolic requirements of cancer cells. Further research, including direct comparative metabolomic and proteomic studies, will be crucial for fully elucidating the nuanced differences in their mechanisms of action and for optimizing their application in cancer therapy.
References
- 1. Modulation of PKM activity affects the differentiation of TH17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyruvate kinase expression (PKM1 and PKM2) in cancer-associated fibroblasts drives stromal nutrient production and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Isoform Maze: A Comparative Guide to the Selectivity of PKM2 Activator 2
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of therapeutic candidates is paramount. This guide provides an objective comparison of the cross-reactivity of Pyruvate Kinase M2 (PKM2) activators with other pyruvate kinase isoforms, supported by experimental data and detailed protocols.
Pyruvate kinase (PK) is a critical enzyme in the glycolytic pathway, catalyzing the final step of converting phosphoenolpyruvate (PEP) to pyruvate. In mammals, four distinct isoforms of pyruvate kinase exist: PKL, PKR, PKM1, and PKM2, each with tissue-specific expression and unique regulatory properties. While PKM1 is the predominant isoform in most differentiated tissues, PKM2 is highly expressed in proliferating cells, including cancer cells. This differential expression has positioned PKM2 as an attractive therapeutic target. Small molecule activators of PKM2 have been developed to modulate its activity, and a crucial aspect of their preclinical evaluation is their selectivity against other PK isoforms to minimize off-target effects.
This guide focuses on the cross-reactivity profile of representative PKM2 activators, TEPP-46 (also known as ML265) and DASA-58, providing a quantitative comparison of their activity on PKM2 versus the other isoforms.
Quantitative Comparison of Activator Potency
The following table summarizes the half-maximal activation concentration (AC50) values for TEPP-46 and DASA-58 against the four human pyruvate kinase isoforms. The data clearly demonstrates the high selectivity of these compounds for PKM2.
| Activator | PKM2 AC50 (nM) | PKM1 Activity | PKL Activity | PKR Activity |
| TEPP-46 (ML265) | 92[1][2][3][4] | >100-fold selective[5]; Little to no activity | >100-fold selective; Little to no activity | >100-fold selective; Little to no activity |
| DASA-58 | 38 | No activity observed in vitro | High selectivity implied | High selectivity implied |
Experimental Protocols
The determination of pyruvate kinase activity and the assessment of activator selectivity are typically performed using a lactate dehydrogenase (LDH)-coupled enzyme assay. This continuous spectrophotometric assay measures the rate of NADH oxidation, which is proportional to the rate of pyruvate production by PK.
Lactate Dehydrogenase (LDH)-Coupled Pyruvate Kinase Assay
Principle:
This assay couples the production of pyruvate by pyruvate kinase to the consumption of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time.
Materials:
-
Recombinant human pyruvate kinase isoforms (PKM2, PKM1, PKL, PKR)
-
PKM2 activator (e.g., TEPP-46 or DASA-58)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
NADH
-
Lactate Dehydrogenase (LDH) from rabbit muscle
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing PEP, ADP, NADH, and LDH at their final desired concentrations.
-
Activator Dilution Series: Prepare a serial dilution of the PKM2 activator in the assay buffer or DMSO.
-
Enzyme Preparation: Dilute the pyruvate kinase isoforms in the assay buffer to the desired final concentration.
-
Assay Setup: To each well of the 96-well plate, add the following in order:
-
Reagent Master Mix
-
PKM2 activator from the dilution series (or vehicle control)
-
-
Initiate Reaction: Add the diluted pyruvate kinase isoform to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for a period of 10-15 minutes.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each activator concentration.
-
Plot the reaction rates against the corresponding activator concentrations.
-
Determine the AC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Visualizing the Glycolytic Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
Caption: The final step of the glycolytic pathway catalyzed by Pyruvate Kinase.
Caption: Workflow for determining PKM2 activator selectivity.
References
Probing PKM2 Tetramerization: A Comparative Guide to Western Blot Analysis Following Compound 2 Treatment
For researchers, scientists, and drug development professionals investigating novel modulators of Pyruvate Kinase M2 (PKM2), this guide provides a comprehensive comparison of methodologies to assess the oligomeric state of PKM2. We focus on western blot analysis following treatment with a hypothetical "Compound 2," offering detailed protocols and comparative data to guide your experimental design.
Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis that can exist in a highly active tetrameric form and a less active dimeric/monomeric form.[1][2][3] The equilibrium between these states is a key regulatory node in cancer metabolism, making it a prime target for therapeutic intervention.[4][5] Small molecule activators can promote the stable tetrameric form, thereby impacting anabolic metabolism in cancer cells. This guide details the use of western blotting, a widely accessible technique, to analyze the shift in PKM2 oligomerization induced by chemical compounds.
Comparative Analysis of PKM2 Tetramerization
The efficacy of a compound in promoting PKM2 tetramerization can be quantified by comparing the ratio of tetrameric to dimeric/monomeric forms. Below is a summary of expected quantitative data from a western blot analysis after treating cells with "Compound 2," compared to a known PKM2 activator, TEPP-46, and a vehicle control.
| Treatment Group | Concentration (µM) | Tetramer:Dimer Ratio | Fold Change vs. Vehicle | Pyruvate Kinase Activity (Fold Change) |
| Vehicle (DMSO) | - | 1:1.5 | 1.0 | 1.0 |
| Compound 2 | 10 | 3:1 | 4.5 | 3.5 |
| TEPP-46 (Control) | 10 | 4:1 | 6.0 | 4.2 |
Note: The data presented here are hypothetical and for illustrative purposes. Actual results may vary based on cell line, experimental conditions, and the specific properties of Compound 2.
Methodological Approaches for Assessing PKM2 Tetramerization
While western blotting is a primary method, it is often used in conjunction with other techniques to provide a comprehensive understanding of a compound's effect on PKM2.
| Experimental Method | Principle | Advantages | Disadvantages |
| Western Blot after Cross-linking | Cells are treated with a cross-linking agent (e.g., DSS) to stabilize protein complexes. The different oligomeric states of PKM2 are then separated by SDS-PAGE and detected by western blot. | Relatively simple, widely available equipment, provides a direct visualization of oligomeric states. | Cross-linking efficiency can be variable, may introduce artifacts, requires optimization. |
| Size-Exclusion Chromatography followed by Western Blot | Cell lysates are separated based on the size of protein complexes using chromatography. Fractions are then collected and analyzed by western blot to determine the elution profile of PKM2 oligomers. | Provides a more native assessment of oligomeric states without chemical cross-linking, can be quantitative. | Requires specialized chromatography equipment, more time-consuming. |
| Pyruvate Kinase Activity Assay | The enzymatic activity of PKM2 is directly proportional to its tetrameric state. Cell lysates are assayed for their ability to convert phosphoenolpyruvate to pyruvate. | High-throughput, provides functional confirmation of PKM2 activation. | Indirect measure of tetramerization, can be influenced by other factors affecting enzyme activity. |
| Co-Immunoprecipitation (Co-IP) | Used to assess the self-association of PKM2 subunits. Flag-tagged PKM2 can be immunoprecipitated and the amount of co-precipitated endogenous PKM2 can be quantified by western blot. | Demonstrates in-cell protein-protein interactions. | Can be technically challenging, may not distinguish between different oligomeric forms. |
Experimental Protocol: Western Blot Analysis of PKM2 Tetramerization after Compound 2 Treatment
This protocol details the chemical cross-linking method followed by western blot analysis.
1. Cell Culture and Treatment:
-
Seed cells (e.g., A549, H1299) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with Compound 2 at the desired concentrations (e.g., 1, 5, 10 µM) for the specified duration (e.g., 6 hours). Include vehicle (DMSO) and a positive control (e.g., 10 µM TEPP-46) groups.
2. In-Cell Cross-linking:
-
Wash cells twice with ice-cold PBS.
-
Add freshly prepared cross-linking buffer (e.g., 2 mM Disuccinimidyl suberate (DSS) in PBS) to the cells.
-
Incubate at room temperature for 30 minutes with gentle rocking.
-
Quench the cross-linking reaction by adding a quenching buffer (e.g., 20 mM Tris-HCl, pH 7.5) and incubate for 15 minutes at room temperature.
3. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
5. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein onto a 4-12% gradient SDS-PAGE gel.
-
Run the gel to separate the proteins by size. The approximate molecular weights are: Monomer (~60 kDa), Dimer (~120 kDa), Tetramer (~240 kDa).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PKM2 (e.g., Cell Signaling Technology, #4053) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
6. Densitometry Analysis:
-
Quantify the band intensities for the monomeric, dimeric, and tetrameric forms of PKM2 using image analysis software (e.g., ImageJ).
-
Calculate the ratio of tetramer to dimer/monomer for each treatment group.
Visualizing the Workflow and Underlying Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for Western Blot Analysis of PKM2 Tetramerization.
Caption: Regulation of PKM2 Oligomeric State.
Conclusion
Western blot analysis following chemical cross-linking is a robust and accessible method for assessing the impact of novel compounds on PKM2 tetramerization. By following the detailed protocol and utilizing the comparative data provided, researchers can effectively screen and characterize potential PKM2 activators. For a more comprehensive analysis, it is recommended to complement this technique with functional assays, such as measuring pyruvate kinase activity. This multi-faceted approach will provide a clearer understanding of the compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. MTX2 facilitates PKM2 tetramerization to promote cardiac glucose metabolism and protects the heart against ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKM2 - Wikipedia [en.wikipedia.org]
- 3. M-type pyruvate kinase 2 (PKM2) tetramerization alleviates the progression of right ventricle failure by regulating oxidative stress and mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PKM2 Activators: TEPP-46 vs. DASA-58 and PKM2 Activator 2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three small-molecule activators of Pyruvate Kinase M2 (PKM2): TEPP-46, DASA-58, and PKM2 activator 2. The objective is to offer a clear evaluation of their biochemical and cellular performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable compound for research and drug development purposes.
Introduction to PKM2 Activation
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is predominantly expressed in proliferating cells, including cancer cells. It exists in two main forms: a highly active tetramer and a less active dimer. In many cancer types, the dimeric form is prevalent, leading to a metabolic shift known as the Warburg effect, which supports anabolic processes required for rapid cell growth. Small-molecule activators that promote the stable tetrameric form of PKM2 are therefore of significant interest as a therapeutic strategy to reverse this metabolic phenotype and inhibit tumor growth.[1][2] This guide focuses on a direct comparison of TEPP-46, DASA-58, and this compound.
Mechanism of Action
TEPP-46 and DASA-58 are structurally distinct small molecules that allosterically activate PKM2.[3] They bind to a pocket at the dimer-dimer interface of the PKM2 protein, which is separate from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[3][4] This binding stabilizes the active tetrameric conformation of PKM2, thereby increasing its enzymatic activity. This mechanism of action is refractory to inhibition by phosphotyrosine-containing proteins, which typically favor the inactive dimeric state. By promoting the tetrameric form, these activators effectively mimic the metabolic state of cells expressing the constitutively active PKM1 isoform.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for TEPP-46, DASA-58, and this compound based on available experimental evidence.
Table 1: Biochemical Activity
| Compound | Target | AC50 (Biochemical Assay) | Selectivity |
| TEPP-46 | PKM2 | 92 nM | Selective over PKM1, PKL, and PKR |
| DASA-58 | PKM2 | 38 nM, 65 nM | No activity on PKM1 |
| This compound | PKM2 | 66 nM | Data not available |
AC50 (Half-maximal activation concentration) values indicate the concentration of the compound required to elicit 50% of its maximum activating effect in a biochemical assay.
Table 2: Cellular Activity
| Compound | Cell Line | EC50 (Cell-based Assay) | Effect on Lactate Production | Effect on Oxygen Consumption |
| TEPP-46 | H1299 | Not explicitly stated, but active in cells | Increased lactate secretion | No significant effect |
| DASA-58 | A549 | 19.6 µM | Decreased lactate production | No significant effect |
| This compound | Not available | Not available | Not available | Not available |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half-maximal response in a cell-based assay.
Table 3: In Vivo Efficacy
| Compound | Xenograft Model | Effect on Tumor Growth |
| TEPP-46 | H1299 human cancer cell xenografts | Decreased tumor development |
| DASA-58 | Not explicitly stated for tumor growth | Reduces lung metastases formation in PC3 cells |
| This compound | Not available | Not available |
Mandatory Visualizations
Signaling Pathway of PKM2 Activation
References
Safety Operating Guide
Proper Disposal of PKM2 Activator 2: A Step-by-Step Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of PKM2 activator 2. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance by all suppliers, it is categorized as a combustible solid and must be handled with appropriate care to mitigate any potential risks.
Summary of Key Disposal Parameters
All researchers, scientists, and drug development professionals must adhere to the disposal protocols outlined below. This guidance is based on information from safety data sheets (SDS) and general laboratory chemical waste guidelines.
| Parameter | Guideline | Source/Rationale |
| Hazard Classification | Not classified as a hazardous substance or mixture. | MedChemExpress Safety Data Sheet |
| Physical Hazard | Combustible Solid (Storage Class 11) | Sigma-Aldrich Safety Information |
| Primary Disposal Route | Designated solid chemical waste stream for non-hazardous materials. | General Laboratory Waste Guidelines |
| Secondary Containment | Recommended during temporary storage. | Best Practice for Combustible Solids |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (gloves, lab coat, safety glasses). | Standard Laboratory Practice |
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound:
-
Initial Assessment:
-
Ensure the this compound waste is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste.
-
Consult your institution's specific guidelines for non-hazardous chemical waste disposal. Local regulations and institutional policies always supersede general guidance.
-
-
Packaging for Disposal:
-
Place the solid this compound waste in a clearly labeled, sealed container. The original product container is suitable if it is in good condition.
-
The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous solid waste.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated area for non-hazardous chemical waste.
-
This area should be away from sources of ignition and incompatible materials, given its combustible nature.
-
-
Final Disposal:
-
Do not dispose of solid this compound directly into standard laboratory trash bins to avoid potential exposure to custodial staff.
-
Arrange for the collection of the waste container by your institution's environmental health and safety (EHS) department or designated chemical waste contractor. They will ensure its proper disposal, likely through incineration or a designated landfill for non-hazardous chemical waste.[1][2]
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This comprehensive guide ensures that the disposal of this compound is handled in a manner that prioritizes safety, regulatory compliance, and operational efficiency within the laboratory setting. By following these procedures, research institutions can build on their commitment to laboratory safety and responsible chemical management.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
